molecular formula C5H11BO2 B1630935 Cyclopentylboronic Acid CAS No. 63076-51-7

Cyclopentylboronic Acid

Katalognummer: B1630935
CAS-Nummer: 63076-51-7
Molekulargewicht: 113.95 g/mol
InChI-Schlüssel: VTTDFSNKIMAQTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentylboronic Acid is a useful research compound. Its molecular formula is C5H11BO2 and its molecular weight is 113.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

cyclopentylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c7-6(8)5-3-1-2-4-5/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTDFSNKIMAQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370218
Record name Cyclopentylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63076-51-7
Record name Cyclopentylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical Properties of Cyclopentylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Cyclopentylboronic acid (CAS No. 63076-51-7). The information is compiled for use by professionals in research, chemical synthesis, and pharmaceutical development. Data is presented in a structured format, accompanied by detailed experimental protocols for property determination and a logical workflow diagram for a key synthetic application.

Core Physical and Chemical Properties

This compound is an organoboron compound that is a stable, solid substance at ambient temperatures.[1][2][3] It is frequently utilized as a reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[4] The compound's physical characteristics are crucial for its handling, reaction setup, and purification.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound. It should be noted that some of these values are predicted based on computational models.

PropertyValueSource(s)
Molecular Formula C₅H₁₁BO₂[5]
Molecular Weight 113.95 g/mol [5]
Melting Point 126 °C (decomposes)[6][7]
Boiling Point 235.0 ± 23.0 °C at 760 mmHg (Predicted)[6][8]
Density 1.03 ± 0.1 g/cm³ (Predicted)[6][8]
Flash Point 95.9 °C (Predicted)[6][8]
Vapor Pressure 0.00935 mmHg at 25 °C (Predicted)[6][8]
Refractive Index 1.449 (Predicted)[6][8]
pKa ~9 (General estimate for boronic acids)
Solubility May dissolve in DMSO, Water, Ethanol, or DMF.[6] Specific quantitative data is not readily available. Phenylboronic acid, a related compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[9]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

  • Glass capillary tubes (sealed at one end)[8]

  • Thermometer or digital temperature probe[10]

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of dry this compound into a mortar and gently grind it into a fine powder.[1]

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down to a height of 2-3 mm.[11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or probe is correctly positioned to accurately measure the block's temperature.[8]

  • Approximate Determination: Heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool significantly before the next step.[1][12]

  • Accurate Determination: Begin heating again, but at a much slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.[11][12]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal of solid melts (T2). The melting point is reported as the range T1-T2.[1]

Density Determination (Gas Pycnometry)

Gas pycnometry is an effective method for determining the skeletal density of a solid powder by measuring the volume of displaced gas, typically helium.[2]

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Sample chamber

  • Helium gas supply

Procedure:

  • Mass Measurement: Accurately weigh a sample of this compound using an analytical balance and record the mass.

  • Sample Loading: Place the weighed sample into the calibrated sample chamber of the gas pycnometer.

  • System Purge: Seal the chamber and purge the system with helium gas to remove air and any adsorbed moisture.

  • Volume Measurement: The instrument operates by filling a reference chamber of known volume with helium to a specific pressure. A valve is then opened, allowing the gas to expand into the sample chamber.[2]

  • Pressure Reading: The resulting equilibrium pressure is measured.

  • Calculation: Based on the initial and final pressures and the known volumes of the reference and sample chambers, the instrument calculates the volume of the solid sample (volume of displaced gas). The density is then automatically calculated as mass/volume.[2]

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes in a solution of the boronic acid upon the addition of a titrant.[7] Boronic acids act as Lewis acids, accepting a hydroxide (B78521) ion, which makes their pKa sensitive to the formation of a tetrahedral boronate complex.[13][14]

Apparatus:

  • Potentiometer with a calibrated pH electrode[7]

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel (beaker)

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH)[7]

Procedure:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[7] Maintain a constant ionic strength using a salt solution like 0.15 M KCl.[7]

  • Initial pH Adjustment: Place the solution in the reaction vessel with a magnetic stir bar. Immerse the pH electrode. If starting from the acidic side, adjust the initial pH to ~2.0 with the 0.1 M HCl solution.[7]

  • Titration: Begin stirring and add the 0.1 M NaOH titrant in small, precise increments using the burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/min) and record both the volume of titrant added and the corresponding pH.[7]

  • Endpoint: Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve (the inflection point).[7][13] At least three replicate titrations should be performed for accuracy.[7]

Application Workflow Visualization

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][15] The following diagram illustrates the generalized workflow for this reaction.

Suzuki_Miyaura_Workflow reagent reagent catalyst catalyst condition condition process process product product sub_A Aryl/Vinyl Halide (Electrophile) reaction_setup Reaction Setup sub_A->reaction_setup sub_B This compound (Nucleophile) sub_B->reaction_setup pd_cat Palladium Catalyst (e.g., Pd(PPh₃)₄) pd_cat->reaction_setup base Base (e.g., Na₂CO₃, K₃PO₄) base->reaction_setup solvent Solvent (e.g., Toluene, Dioxane, H₂O) solvent->reaction_setup heating Heating & Stirring (Inert Atmosphere) reaction_setup->heating Combine Reagents workup Aqueous Workup & Extraction heating->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification Isolate Crude Product final_product Coupled Product purification->final_product Isolate Pure Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura reaction, detailing the key mechanistic steps.

Suzuki_Catalytic_Cycle pd_species pd_species step step reagent reagent product product pd0 Pd(0)L₂ (Active Catalyst) pd2_complex1 R¹-Pd(II)L₂-X pd0->pd2_complex1 ox_add_step Oxidative Addition arx R¹-X (Aryl Halide) arx->pd0 pd2_complex2 R¹-Pd(II)L₂-R² pd2_complex1->pd2_complex2 transmetal_step Transmetalation boronic R²-B(OH)₂ (this compound) boronic->pd2_complex1 base Base (OH⁻) base->pd2_complex1 pd2_complex2->pd0 final_product R¹-R² (Coupled Product) pd2_complex2->final_product red_elim_step Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Cyclopentylboronic Acid (CAS 63076-51-7): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentylboronic acid (CAS 63076-51-7) is a versatile organoboron compound that serves as a critical building block in modern organic synthesis.[1] Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1] This technical guide provides an in-depth overview of the specifications, safety data, and a detailed experimental protocol for the application of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The stability, ease of handling, and reactivity of this compound make it an invaluable reagent for the synthesis of complex molecules, including active pharmaceutical ingredients.[1]

Core Specifications

The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its characteristics.

General and Chemical Properties
PropertyValueReference
CAS Number 63076-51-7[1][2][3][4]
Molecular Formula C₅H₁₁BO₂[1][2][4]
Molecular Weight 113.95 g/mol [1][2][4]
Synonyms Cyclopentyl-boronic acid[4]
Purity ≥95% to ≥98%[5][6]
Appearance White to off-white crystalline powder[1]
Storage Conditions Store at 0-8 °C[1]
Physical Properties
PropertyValueReference
Melting Point 126 °C (decomposes)[4][5][7]
Boiling Point 235 °C at 760 mmHg[4][7]
Density 1.03 g/cm³[4]
Flash Point 95.9 °C[4]
Refractive Index 1.449[4]

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[8] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

Hazard and Precautionary Statements
GHS ClassificationStatement
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention.

This information is based on aggregated data from multiple suppliers and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds between the cyclopentyl group and an aryl, vinyl, or alkyl halide or triflate. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the stability of the boronic acid starting materials.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_r2 R¹-Pd(II)L₂-R² pd2_halide->pd2_r2 Transmetalation product R¹-R² pd2_r2->product Reductive Elimination reagents1 R¹-X reagents2 [R²-B(OR)₃]⁻ base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ boronic_acid->reagents2 + Base

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.

Synthesis of a Cyclopentyl-Aryl Compound

Materials:

  • This compound (1.0 equivalent)

  • Aryl bromide (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene (B28343) (solvent)

  • Water (co-solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene and water to the flask in a 4:1 ratio. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the mixture to 90-100 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cyclopentyl-aryl compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a cyclopentyl-aryl compound via Suzuki-Miyaura coupling.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Aryl bromide - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert solvent Add Solvents (Toluene/Water) inert->solvent reaction Heat and Stir (90-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC or GC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water and Brine monitoring->workup Reaction Complete purification Purification: - Dry over Na₂SO₄ - Filter and Concentrate - Column Chromatography workup->purification product Pure Product purification->product

Figure 2: General Workflow for Suzuki-Miyaura Coupling.

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its stable nature and high reactivity make it an essential tool for medicinal chemists and drug development professionals in the synthesis of novel molecular entities. The information and protocols provided in this technical guide are intended to facilitate the effective and safe use of this compound in a laboratory setting.

References

Cyclopentylboronic Acid: A Technical Guide to its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylboronic acid (CAS No. 63076-51-7) is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its application extends to the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the melting point and stability of this compound, along with detailed experimental protocols and a workflow for its application in Suzuki-Miyaura coupling.

Physicochemical Properties

This compound is a white to off-white solid with the empirical formula C₅H₁₁BO₂ and a molecular weight of 113.95 g/mol . A critical physical characteristic is its melting point, which serves as an indicator of purity.

Data Presentation: Melting Point of this compound
ParameterValueSource(s)
Melting Point126 °C (with decomposition)[1][2]
Melting Point Range125-127 °C

Note: The melting point is often accompanied by decomposition, a common characteristic of boronic acids.

Stability of this compound

The stability of boronic acids is a critical consideration for their storage, handling, and application in synthesis. While boronic acids are generally considered stable solids, they are susceptible to several degradation pathways, particularly in solution. For this compound, as with other boronic acids, the primary stability concerns are:

  • Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This can affect the stoichiometry of reactions if not accounted for.

  • Protodeboronation: This process involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by heat, moisture, and certain reaction conditions.

  • Oxidation: The boronic acid moiety can be oxidized to the corresponding alcohol (cyclopentanol) and boric acid, especially in the presence of oxidizing agents. Studies have shown that at physiological pH, the oxidation rate of some boronic acids can be comparable to that of thiols.[3][4]

Currently, specific quantitative kinetic data for the degradation of this compound under various conditions (e.g., pH, temperature, solvent) is not extensively published. However, the stability can be assessed empirically using the protocols outlined below.

Experimental Protocols

Protocol 1: Determination of Melting Point using a Capillary Method

This protocol describes a standard method for the accurate determination of the melting point of a crystalline organic solid like this compound.

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

    • For a more accurate measurement, heat the block to a temperature about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/minute.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂. A narrow range (0.5-2 °C) is indicative of a pure substance.

Protocol 2: Assessment of Benchtop Stability by ¹H NMR Spectroscopy

This protocol provides a method to quantitatively assess the stability of this compound when stored as a solid under ambient laboratory conditions.

Materials:

  • This compound sample

  • Open-top vial

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with a known concentration and non-overlapping NMR signals)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Exposure: Place a known quantity (e.g., 100 mg) of this compound in an open vial on the laboratory bench, exposing it to the atmosphere.

  • Time Points: At predetermined time points (e.g., Day 0, 1, 3, 7, 14), take a small, accurately weighed aliquot of the solid.

  • NMR Sample Preparation:

    • Dissolve the aliquot in a known volume of a suitable deuterated solvent.

    • Add a known quantity of the internal standard.

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify a characteristic, well-resolved peak of this compound and the peak of the internal standard.

    • Integrate both peaks accurately.

    • Calculate the purity of the this compound at each time point by comparing the integral of its characteristic peak to the integral of the internal standard.

  • Stability Profile: Plot the percentage purity of this compound against time to generate a stability profile under benchtop conditions.

Application Workflow: Suzuki-Miyaura Coupling

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp³) bonds. The following diagram illustrates a typical workflow for the coupling of this compound with an aryl halide.

Suzuki_Miyaura_Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Combine in Reaction Vessel: - Aryl Halide (Ar-X) - this compound - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Toluene/H₂O, Dioxane) degas Degas Mixture (e.g., Argon sparging) reagents->degas 1. heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat 2. monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor 3. quench Cool to RT & Quench (e.g., add water) monitor->quench 4. (Upon completion) extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product: Ar-Cyclopentane purify->product characterize Characterize Product (NMR, MS, etc.) product->characterize

A typical workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Logical Relationship of the Suzuki-Miyaura Catalytic Cycle

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The following diagram outlines the key steps.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex Ar-Pd(II)-X (trans-complex) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_cp_complex Ar-Pd(II)-Cp transmetalation->pdII_cp_complex reductive_elimination Reductive Elimination pdII_cp_complex->reductive_elimination reductive_elimination->pd0 product Ar-Cp reductive_elimination->product arx Ar-X arx->oxidative_addition cpboh2 CpB(OH)₂ + Base cpboh2->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent in modern organic synthesis with a well-defined melting point that serves as a reliable indicator of its purity. While generally stable as a solid, its propensity for dehydration, protodeboronation, and oxidation, particularly in solution, necessitates careful handling and storage. The provided experimental protocols for melting point determination and stability assessment offer standardized methods for quality control and reaction optimization. The illustrated workflow for the Suzuki-Miyaura coupling highlights its practical application in the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research. A thorough understanding of these properties and protocols is essential for the effective utilization of this compound in research and development.

References

Proper Storage and Handling of Cyclopentylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability and proper handling are crucial for ensuring the reproducibility of experimental results and the safety of laboratory personnel. This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and potential degradation pathways for this compound.

Storage Recommendations

The stability of this compound is paramount for its effective use. Improper storage can lead to degradation, affecting its purity and reactivity. The following table summarizes the recommended storage conditions based on available safety data sheets and general knowledge of boronic acid stability.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and hydrolysis by excluding oxygen and moisture.
Light Protect from lightReduces the risk of light-induced degradation.
Container Tightly sealed, opaque glass bottlePrevents exposure to air, moisture, and light.
Moisture Store in a dry environment (desiccator)This compound is sensitive to moisture, which can cause hydrolysis and anhydride (B1165640) formation.

Handling Procedures

Due to its potential hazards and sensitivity to atmospheric conditions, this compound requires careful handling. Adherence to the following procedures is essential for maintaining the integrity of the compound and ensuring user safety.

Personal Protective Equipment (PPE)

Aways wear appropriate personal protective equipment when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated fume hoodAvoids inhalation of dust particles.
General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Work in a certified fume hood prep_ppe->prep_hood prep_inert Prepare inert atmosphere (if necessary) prep_hood->prep_inert handle_weigh Weigh the required amount prep_inert->handle_weigh handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer to the reaction vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate glassware handle_transfer->cleanup_decontaminate cleanup_store Return reagent to proper storage handle_transfer->cleanup_store cleanup_dispose Dispose of waste according to regulations cleanup_decontaminate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Stability and Degradation

This compound, like many other boronic acids, is susceptible to degradation through several pathways. Understanding these pathways is critical for troubleshooting reactions and for interpreting analytical data.

Benchtop Stability

While specific long-term stability data for this compound under various conditions is not extensively published, data on related boronic acids suggest that they can degrade over time when exposed to air. For instance, cyclopropylboronic acid, a structurally similar compound, shows significant decomposition when stored on the benchtop under air over a period of 15 days. It is therefore crucial to minimize the exposure of this compound to the atmosphere.

Table 3: Benchtop Stability of Structurally Related Boronic Acids (Example Data)

CompoundStorage ConditionDuration (days)% Remaining
2-Furylboronic acidBenchtop, under air15~5%
Vinylboronic acidBenchtop, under air15~10%
Cyclopropylboronic acidBenchtop, under air15~20%
Phenylboronic acidBenchtop, under air15>95%
Data is illustrative and based on studies of various boronic acids.
Major Degradation Pathways

The primary degradation pathways for boronic acids include oxidation, protodeboronation, and the formation of anhydrides (boroxines).

G cluster_degradation Degradation Pathways start This compound oxidation Oxidation (O2, peroxides) start->oxidation protodeboronation Protodeboronation (H2O, protic solvents) start->protodeboronation anhydride Anhydride Formation (Dehydration) start->anhydride product_oxidation Cyclopentanol + Boric Acid oxidation->product_oxidation product_proto Cyclopentane + Boric Acid protodeboronation->product_proto product_anhydride Cyclopentylboronic Anhydride (Boroxine) anhydride->product_anhydride

Caption: Major Degradation Pathways for this compound.
  • Oxidation: In the presence of oxygen or other oxidizing agents, the carbon-boron bond can be cleaved to form the corresponding alcohol (cyclopentanol) and boric acid. This is often a significant side reaction in aerobic conditions.

  • Protodeboronation: This process involves the cleavage of the carbon-boron bond by a proton source, such as water or alcohols, to yield the corresponding alkane (cyclopentane) and boric acid. The rate of protodeboronation is influenced by the solvent, pH, and temperature.

  • Anhydride Formation (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This is a reversible process, and the boroxine (B1236090) can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can complicate stoichiometry in reactions.

Experimental Protocols

Protocol for Purity Assessment by HPLC

Regular assessment of the purity of this compound is recommended, especially for material that has been stored for an extended period.

Table 4: Example HPLC Method for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.
Protocol for a Typical Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for using this compound in a Suzuki-Miyaura cross-coupling reaction. Note that specific conditions will vary depending on the substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition:

    • In a separate vial, dissolve this compound (1.1-1.5 equiv) in a minimal amount of a suitable solvent (e.g., dioxane, THF).

    • Add the this compound solution to the Schlenk flask via syringe.

    • Add the appropriate reaction solvent (e.g., a mixture of dioxane and water) to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion

The proper storage and handling of this compound are critical for its successful application in organic synthesis. By adhering to the guidelines outlined in this document, researchers can minimize degradation, ensure the quality and reactivity of the reagent, and maintain a safe laboratory environment. Regular purity assessment and an understanding of the potential degradation pathways will further contribute to the reliability and reproducibility of experimental outcomes.

Fundamental Reactivity of Alkylboronic Acids in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the fundamental reactivity of alkylboronic acids, versatile building blocks in modern organic synthesis. Their stability, low toxicity, and diverse reactivity make them crucial reagents in academic research and the pharmaceutical industry for the construction of complex molecular architectures.[1][2][3] This document details their core transformations, presents quantitative data for key reactions, provides experimental protocols, and illustrates reaction mechanisms and workflows.

Introduction to Alkylboronic Acids

Boronic acids are organic compounds featuring a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂).[3] Alkylboronic acids, where the R group is an alkyl substituent, are valuable reagents due to their moderate reactivity, stability in air and moisture, and compatibility with a wide array of functional groups.[2][4] While historically less utilized than their aryl counterparts, recent advancements in catalysis have unlocked their potential, particularly in forming C(sp³)–C(sp²) and C(sp³)–heteroatom bonds, which are ubiquitous in pharmaceutical agents.[5] The Lewis acidic nature of the boron atom, possessing a vacant p-orbital, is central to their reactivity, allowing for interactions that facilitate key mechanistic steps like transmetalation in cross-coupling reactions.[6]

Core Reactivity and Key Transformations

The utility of alkylboronic acids is most prominently demonstrated in three classes of reactions: Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and nucleophilic additions to carbonyl compounds.

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and the use of alkylboronic acids or their derivatives enables the construction of C(sp³)–C(sp²) bonds.[5] This reaction is vital for synthesizing alkylated arenes and heteroarenes, common motifs in drug candidates.[1][7] The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the product.[5][8]

Challenges in B-alkyl Suzuki couplings include the slower rate of transmetalation and the potential for β-hydride elimination from the alkyl group on the palladium intermediate.[9] The development of sterically hindered, electron-rich phosphine (B1218219) ligands and specialized bases has been crucial in overcoming these hurdles.[7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for Alkylboronic Acids pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetalation_step Transmetalation oa_complex->transmetalation_step   re_complex R¹-Pd(II)L₂(R²) transmetalation_step->re_complex   re_complex->pd0 Reductive Elimination product R¹-R² re_complex->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oa_complex boronic_acid R²-B(OH)₃⁻ (from Alkylboronic Acid + Base) boronic_acid->transmetalation_step

References

The Expanding Role of Boronic Acids in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of the boronic acid moiety have positioned it as a privileged scaffold in modern medicinal chemistry. Its ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, coupled with its capacity to interact with diols, has led to the development of a diverse range of therapeutic agents and research tools. This technical guide provides a comprehensive overview of the core applications of boronic acids in drug discovery and development, with a focus on enzyme inhibition, drug delivery systems, and biosensing.

Boronic Acids as Versatile Enzyme Inhibitors

The cornerstone of boronic acids' success in medicinal chemistry lies in their remarkable ability to act as potent and often selective enzyme inhibitors. The boron atom's empty p-orbital allows it to accept a lone pair of electrons from a nucleophilic amino acid residue, such as serine or threonine, within an enzyme's active site. This forms a stable, tetrahedral boronate adduct that mimics the transition state of the catalyzed reaction, leading to potent inhibition.

Proteasome Inhibitors: A Paradigm Shift in Cancer Therapy

The approval of bortezomib (B1684674) (Velcade®) by the US FDA in 2003 for the treatment of multiple myeloma marked a significant milestone for boronic acid-based drugs and validated the proteasome as a therapeutic target.[1][2] Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[3][4] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and the disruption of cell cycle regulation, ultimately inducing apoptosis in cancer cells.[3][5] The boron atom in bortezomib is crucial for its mechanism of action, as it forms a stable complex with the N-terminal threonine residue in the active site of the proteasome.[6]

The success of bortezomib spurred the development of second-generation proteasome inhibitors with improved pharmacological properties. Ixazomib, another boronic acid-containing drug, was approved for the treatment of multiple myeloma and exhibits a similar mechanism of action to bortezomib.[2][7]

Quantitative Data on Boronic Acid-Based Proteasome Inhibitors

CompoundTargetIC50/KiCell Line/Assay ConditionsReference
Bortezomib20S ProteasomeIC50: 0.1 μMHuman non-small cell lung cancer H460 cells[8]
BortezomibProteasomeIC50: <10 nMVarious DLBCL cell lines[9]
β-Lactamase Inhibitors: Combating Antibiotic Resistance

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health threat. Boronic acids have emerged as a promising class of β-lactamase inhibitors (BLIs).[6] Vaborbactam (B611620), a cyclic boronic acid derivative, is a potent inhibitor of class A and C serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[10] When combined with the carbapenem (B1253116) antibiotic meropenem (B701), vaborbactam protects meropenem from degradation by these enzymes, restoring its antibacterial activity.[11]

Boronic acid transition state inhibitors (BATSIs) mimic the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.[12] This allows them to bind tightly to the active site serine of the β-lactamase, effectively neutralizing the enzyme.[12]

Quantitative Data on Boronic Acid-Based β-Lactamase Inhibitors

CompoundTarget EnzymeIC50 (nM)Ki (μM)k2/K (M⁻¹s⁻¹)Reference
S02030KPC-2--12,000[13]
S02030CTX-M-962-135-24,000[13]
MB_076KPC-22-135-1,200[13]
MB_076CTX-M-962-135-3,900[13]
VaborbactamKPC-2-0.056 ± 0.0153.4 x 10³ - 2.4 x 10⁴[10]
VaborbactamKPC-3-0.050 ± 0.0163.4 x 10³ - 2.4 x 10⁴[10]
VaborbactamBKC-1-0.018 ± 0.002-[10]
VaborbactamFRI-1-0.17 ± 0.06-[10]
VaborbactamClass A and C enzymes-0.022 - 0.18-[10]
Serine and Threonine Protease Inhibitors

Beyond proteasomes and β-lactamases, boronic acids have shown inhibitory activity against a wide range of serine and threonine proteases.[14][15][16] Arylboronic acids, for instance, are effective competitive inhibitors of chymotrypsin (B1334515) and subtilisin.[15][17] Peptidic boronic acids have been developed as potent inhibitors of the malaria parasite egress serine protease SUB1, demonstrating nanomolar efficacy and the ability to block parasite replication.[18]

Talabostat (Val-boroPro) is a nonselective inhibitor of dipeptidyl peptidases (DPPs), a family of serine proteases.[19][20][21] It has been investigated for its antitumor and immune-stimulating activities.[22]

Quantitative Data on Boronic Acid-Based Dipeptidyl Peptidase Inhibitors (Talabostat)

Target EnzymeIC50KiReference
DPP-IV< 4 nM0.18 nM[19][20][21]
DPP84 nM1.5 nM[19][20]
DPP911 nM0.76 nM[19][20]
FAP560 nM-[19][20][21]
QPP310 nM-[19][20][21]
Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are attractive targets for cancer therapy. Boronic acid-based HDAC inhibitors have been designed and synthesized, with some compounds showing potent activity comparable to clinically used drugs like SAHA (suberoylanilide hydroxamic acid).[23] Molecular modeling suggests that the hydrated boronic acid moiety interacts with the zinc ion and key amino acid residues in the active site of HDACs.[23]

Quantitative Data on Boronic Acid-Based HDAC Inhibitors

CompoundTarget EnzymeIC50Reference
(S)-18HDACPotent, similar to SAHA[23]
(S)-20HDACPotent, similar to SAHA[23]
(S)-21HDACPotent, similar to SAHA[23]
BN-naphthalene-based inhibitorsHDAC1, HDAC4, HDAC8> 35 µM for some compounds[24]
BN-indole-based inhibitorsHDAC1, HDAC4, HDAC8Some compounds with IC50 > 35 µM[24]
Carboranyl hydroxamate 56HDAC60.006 mM (>280-fold selectivity)[25]

Boronic Acids in Drug Delivery and Targeting

The ability of boronic acids to form reversible covalent bonds with diols, such as those found in saccharides on cell surfaces, has been exploited for targeted drug delivery.[6] This interaction can enhance the cellular uptake of therapeutic agents. Boronic acid-containing polymers have been developed as carriers for drugs, with the potential for pH-triggered release in the acidic tumor microenvironment.[26][27]

Furthermore, boronic acids can react with reactive oxygen species (ROS), which are often upregulated in diseased tissues. This property can be utilized for ROS-responsive drug delivery systems.[6]

Boronic Acids in Biosensing Applications

The specific and reversible interaction of boronic acids with diols also makes them valuable components of biosensors for the detection of saccharides and glycoproteins.[28][29] Boronic acid-based materials can be used as recognition elements in electrochemical and fluorescent biosensors.[28][30] These sensors have potential applications in diagnostics and monitoring of diseases associated with altered glycosylation patterns.[29][31]

Experimental Protocols

Protocol 1: General Procedure for Proteasome Inhibition Assay (Fluorogenic)

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Bortezomib or other boronic acid-based proteasome inhibitor

  • Proteasome activity assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities (e.g., excitation at 380 nm, emission at 460 nm for AMC)

  • SDS solution (0.015%) for measuring free 20S proteasome activity (optional)[4]

  • Lysis buffer (e.g., 1% SDS containing) for Western blot analysis of ubiquitinated proteins[9]

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the boronic acid inhibitor (e.g., bortezomib) for a specified period (e.g., 16-24 hours).[9] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer.

  • Proteasome Activity Assay: a. In a 96-well black microplate, add the cell lysate. b. Add the proteasome activity assay buffer. c. To measure total proteasome activity, add the fluorogenic substrate. To measure unspecific protease activity, set up parallel wells with the addition of a high concentration of a known proteasome inhibitor (e.g., 40 µM Bortezomib).[4] d. Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a plate reader.

  • Data Analysis: Subtract the fluorescence values of the inhibitor-treated wells from the corresponding control wells to determine the percentage of proteasome inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of proteasome activity.

  • Western Blot Analysis (Optional): To confirm proteasome inhibition, analyze the accumulation of poly-ubiquitinated proteins in the cell lysates by Western blotting using an anti-ubiquitin antibody.[9]

Protocol 2: Kinetic Analysis of β-Lactamase Inhibition (Jump Dilution Method)

This protocol is adapted from methodologies used to study the kinetics of vaborbactam inhibition.[32]

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2)

  • Boronic acid-based β-lactamase inhibitor (e.g., vaborbactam)

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microplate

  • Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength for the substrate (e.g., 490 nm for nitrocefin)

Procedure:

  • Enzyme-Inhibitor Incubation: Prepare a solution of the β-lactamase enzyme (e.g., 1 µM) in the assay buffer. Add the boronic acid inhibitor at a concentration significantly higher than the enzyme concentration (e.g., 8-fold molar excess) to ensure complete inhibition. Incubate the mixture for a sufficient time to allow for binding (e.g., 30 minutes).

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor complex into a larger volume of assay buffer containing the chromogenic substrate (e.g., 100 µM nitrocefin). The dilution factor should be large enough to effectively "jump" the inhibitor concentration to a level where rebinding is negligible.

  • Kinetic Measurement: Immediately after dilution, monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a spectrophotometer or plate reader. Record the absorbance at regular intervals (e.g., every 10 seconds).

  • Control Reaction: Perform a control reaction without the inhibitor to determine the uninhibited enzyme velocity (Vs).

  • Data Analysis: Plot the absorbance versus time to determine the initial velocity of the reaction. The recovery of enzyme activity over time reflects the dissociation of the inhibitor from the enzyme. The data can be fitted to appropriate kinetic models to determine kinetic parameters such as the off-rate constant (k_off).

Protocol 3: In Vitro Drug Release from Boronic Acid-Based Delivery Systems

This protocol provides a general framework for evaluating the pH-triggered release of a drug from a boronic acid-based delivery system.[26]

Materials:

  • Boronic acid-based drug delivery system (e.g., polymer-drug conjugate)

  • Buffers at different pH values (e.g., pH 7.4, 6.8, 5.6, and 4.6 to mimic physiological and endosomal/lysosomal conditions)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • A method for quantifying the released drug (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Preparation of Delivery System: Prepare a solution or suspension of the drug-loaded boronic acid-based delivery system in a buffer at a physiological pH (e.g., 7.4).

  • Dialysis Setup: Place a known amount of the delivery system into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a larger volume of the release buffer at the desired pH (e.g., 7.4, 6.8, 5.6, or 4.6). Maintain the system at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Drug Quantification: Analyze the amount of drug released into the medium at each time point using a suitable analytical technique.

  • Data Analysis: Plot the cumulative percentage of drug released versus time for each pH condition. This will demonstrate the pH-dependent release profile of the drug from the delivery system.

Signaling Pathways and Experimental Workflows

Bortezomib-Induced Apoptosis Signaling Pathway

Bortezomib_Mechanism Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Pro_Apoptotic Pro-Apoptotic Factors (e.g., Bax, Bak) Bortezomib->Pro_Apoptotic Stabilizes NFkB_Pathway NF-κB Pathway Bortezomib->NFkB_Pathway Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Bortezomib->Cell_Cycle_Arrest Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Anti_Apoptotic Anti-Apoptotic Factors (e.g., Bcl-2) Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Protein_Degradation Protein_Degradation->Pro_Apoptotic Degrades Protein_Degradation->Anti_Apoptotic Degrades Protein_Degradation->NFkB_Pathway Activates by degrading IκB Apoptosis Apoptosis Pro_Apoptotic->Apoptosis NFkB_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

β-Lactamase Inhibition by Boronic Acids Workflow

Beta_Lactamase_Inhibition cluster_enzyme β-Lactamase Active Site cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Serine Serine Residue (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate (Transition State) Serine->Tetrahedral_Intermediate Boronate_Adduct Reversible Covalent Boronate Adduct Serine->Boronate_Adduct Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Serine Attacks Boronic_Acid Boronic Acid Inhibitor (e.g., Vaborbactam) Boronic_Acid->Serine Forms adduct with Hydrolysis Hydrolysis of β-Lactam Ring Tetrahedral_Intermediate->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Inhibited_Enzyme Inhibited Enzyme Boronate_Adduct->Inhibited_Enzyme

Boronic Acid-Based Drug Delivery Logical Relationship

Drug_Delivery_Logic cluster_targeting Targeting cluster_release Stimuli-Responsive Release BA_Drug Boronic Acid- Drug Conjugate Cell_Surface Cell Surface Glycans (Diols) BA_Drug->Cell_Surface Binds to Cellular_Uptake Enhanced Cellular Uptake Cell_Surface->Cellular_Uptake Acidic_pH Acidic pH (Tumor Microenvironment, Endosomes) Cellular_Uptake->Acidic_pH ROS Reactive Oxygen Species (ROS) Cellular_Uptake->ROS Drug_Release Drug Release Acidic_pH->Drug_Release ROS->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Conclusion

Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique reactivity and versatile applications continue to drive the discovery of novel therapeutic agents and research tools. From potent enzyme inhibitors that have changed the landscape of cancer treatment and the fight against antibiotic resistance, to innovative drug delivery systems and sensitive biosensors, the future of boronic acid chemistry in medicine is bright. Further exploration of their chemical space and biological interactions will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. The synthesis of novel boronic acid derivatives remains an active area of research, with new methods being developed to facilitate their creation.[3][33][34][35] This ongoing innovation will continue to expand the already impressive repertoire of boronic acid applications in medicinal chemistry.

References

A Technical Guide to the Synthesis of Cyclopentylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining cyclopentylboronic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery as versatile building blocks for the synthesis of complex molecules. This document details key synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides explicit experimental protocols for core reactions.

Introduction to Cyclopentylboronic Acids

Cyclopentylboronic acids and their ester derivatives are valuable reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The cyclopentyl motif is a common scaffold in a variety of biologically active molecules and natural products, making the corresponding boronic acids crucial for the development of new therapeutic agents. This guide explores the prevalent methods for their synthesis, ranging from classical organometallic approaches to modern transition-metal-catalyzed reactions.

Key Synthetic Pathways

Several strategic approaches have been developed for the synthesis of this compound derivatives. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The following sections outline the most significant of these pathways.

Transition-Metal-Catalyzed C-H Borylation of Cyclopentane (B165970)

Direct C-H activation and borylation is a powerful and atom-economical method for the synthesis of alkylboronic esters from simple hydrocarbons. Iridium-based catalysts are particularly effective for the borylation of aliphatic C-H bonds.

The iridium-catalyzed borylation of cyclopentane selectively occurs at the secondary C-H bonds. The reaction typically employs an iridium(I) precatalyst, a bipyridine ligand, and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).

Logical Relationship: C-H Borylation of Cyclopentane

ch_borylation Cyclopentane Cyclopentane Product This compound pinacol (B44631) ester Cyclopentane->Product C-H Borylation B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Product Catalyst [Ir(COD)OMe]₂ / dtbpy Catalyst->Product

Caption: Iridium-catalyzed C-H borylation of cyclopentane.

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Cyclopentane

  • Materials:

    • (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(COD)OMe]₂)

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

    • Bis(pinacolato)diboron (B₂pin₂)

    • Cyclopentane

    • Anhydrous, degassed solvent (e.g., cyclohexane (B81311) or THF)

  • Procedure:

    • In a nitrogen-filled glovebox or under an inert atmosphere using Schlenk techniques, a reaction vessel is charged with [Ir(COD)OMe]₂ (0.025 mmol), dtbpy (0.05 mmol), and bis(pinacolato)diboron (4.0 mmol).

    • Anhydrous, degassed cyclohexane (40 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

    • Cyclopentane (2.0 mmol) is added to the reaction mixture.

    • The vessel is sealed and the reaction mixture is heated to 80 °C with vigorous stirring for 18 hours.

    • After cooling to room temperature, the reaction is quenched with the addition of water.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to afford the this compound pinacol ester.

Quantitative Data: Iridium-Catalyzed Borylation

SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Benzo[1,2-b:4,5-b']dithiophene[Ir(cod)OMe]₂ / dtbpyCyclohexane801887[1]
Aniline Derivative[Ir(OMe)(COD)]₂ / dtbpyTHFRT->95[2]
Palladium-Catalyzed Cross-Coupling of Cyclopentenyl Halides

The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of vinyl halides or triflates with a diboron (B99234) reagent, is a well-established method for the synthesis of alkenylboronic esters. This approach can be applied to the synthesis of cyclopentenylboronic acid derivatives.

Experimental Workflow: Palladium-Catalyzed Synthesis of Cyclopentenylboronic Acid Pinacol Ester

pd_coupling Start 1-Chlorocyclopentene Reaction Coupling Reaction (110 °C, 12h) Start->Reaction Reagents B₂pin₂, PdCl₂, Ligand, KOAc, Toluene (B28343) Reagents->Reaction Filtration Filtration Reaction->Filtration Workup Aqueous Workup & Extraction Filtration->Workup Purification Distillation Workup->Purification Product Cyclopentene-1-boronic acid pinacol ester Purification->Product

Caption: Workflow for Pd-catalyzed synthesis of cyclopentenylboronic acid.

Experimental Protocol: Synthesis of Cyclopentene-1-boronic acid pinacol ester via Palladium-Catalyzed Cross-Coupling [1][3]

  • Materials:

  • Procedure:

    • To a reaction vessel equipped with a reflux condenser and under an inert atmosphere, add 1-chlorocyclopentene (1 mol), palladium(II) chloride (0.01 mol), tricyclohexylphosphine (0.02 mol), bis(pinacolato)diboron (1.05 mol), and potassium acetate (3 mol).

    • Add toluene as the solvent.

    • Heat the reaction mixture to 110 °C and maintain reflux for 12 hours. The reaction progress can be monitored by GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst and salts.

    • The filtrate is washed with water, and the organic layer is dried over anhydrous magnesium sulfate.

    • After filtering off the desiccant, the toluene is removed by distillation under reduced pressure to yield the crude product.

    • The product, cyclopentene-1-boronic acid pinacol ester, is purified by vacuum distillation.

Quantitative Data: Palladium-Catalyzed Borylation of Cycloalkenyl Chlorides [1]

SubstrateCatalystLigandBaseSolventYield (%)Purity (%)
1-ChlorocyclopentenePdCl₂TricyclohexylphosphineKOAcToluene87.198.4
1-ChlorocyclohexenePdCl₂Ligand (3)KOAcToluene86.497.9
Diastereodivergent Synthesis via Ring Contraction

A sophisticated method for the synthesis of highly substituted cyclopentyl boronic esters involves the electrophile-induced ring contraction of 6-membered cyclic alkenyl boronate complexes. This strategy allows for excellent control over stereochemistry and can provide access to complementary diastereomers by simply changing the reaction solvent.[4][5]

Signaling Pathway: Diastereodivergent Ring Contraction

ring_contraction cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 6-membered cyclic alkenyl boronate 6-membered cyclic alkenyl boronate Diastereomer 1 Diastereomer 1 6-membered cyclic alkenyl boronate->Diastereomer 1 Ring Contraction Diastereomer 2 Diastereomer 2 6-membered cyclic alkenyl boronate->Diastereomer 2 Ring Contraction Electrophile (E+) Electrophile (E+) Electrophile (E+)->Diastereomer 1 Electrophile (E+)->Diastereomer 2 Solvent A (e.g., THF) Solvent A (e.g., THF) Solvent A (e.g., THF)->Diastereomer 1 Solvent B (e.g., THF/TFE) Solvent B (e.g., THF/TFE) Solvent B (e.g., THF/TFE)->Diastereomer 2

Caption: Solvent-controlled diastereodivergent ring contraction.

Experimental Protocol: Diastereoselective Ring Contraction to Cyclopentyl Boronic Esters [4]

  • Materials:

    • Enantioenriched 6-membered cyclic alkenyl iodide/bromide precursor

    • tert-Butyllithium (t-BuLi)

    • Electrophile (e.g., Eschenmoser's salt, N-iodosuccinimide)

    • Anhydrous solvents: Tetrahydrofuran (THF), Trifluoroethanol (TFE)

  • Procedure for Boronate Complex Formation:

    • To a solution of the cyclic alkenyl halide (0.2 mmol) in anhydrous THF at -78 °C under an inert atmosphere, add t-BuLi dropwise.

    • Stir the solution at -78 °C for a specified time to allow for lithium-halogen exchange and formation of the ate-complex.

  • Procedure for Ring Contraction (Conditions A - Diastereomer 1):

    • To the solution of the boronate complex at -78 °C, add a solution of the electrophile (e.g., Eschenmoser's salt) in THF.

    • Allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify by column chromatography.

  • Procedure for Ring Contraction (Conditions B - Diastereomer 2):

    • To the solution of the boronate complex at -78 °C, add a solution of the electrophile in a mixture of THF and TFE.

    • Follow the same warming, quenching, extraction, and purification procedure as in Conditions A.

Quantitative Data: Diastereodivergent Synthesis of Cyclopentyl Boronic Esters [4]

ElectrophileConditionsYield (%)d.r. (d¹:d²)
Eschenmoser's saltA (THF)9194:6
Eschenmoser's saltB (THF/TFE)9914:86
N-IodosuccinimideB (THF/TFE)71>98:2 (single diast.)
Tropylium tetrafluoroborateA (THF/MeCN)4494:6
Tropylium tetrafluoroborateB (THF/TFE)5915:85
Synthesis from Cyclopentanone (B42830) via Shapiro Reaction

A practical and scalable route to cyclopentenylboronic acid pinacol ester involves the Shapiro reaction of cyclopentanone tosylhydrazone, followed by quenching of the resulting vinyllithium (B1195746) intermediate with a borate (B1201080) ester.

Experimental Protocol: Synthesis of Cyclopentenylboronic acid Pinacol Ester via Shapiro Reaction [5]

  • Materials:

  • Procedure:

    • Formation of Tosylhydrazone: React cyclopentanone with p-toluenesulfonhydrazide in a suitable solvent (e.g., ethanol) with catalytic acid to form the corresponding tosylhydrazone. Isolate and dry the product.

    • Shapiro Reaction and Borylation:

      • Suspend the cyclopentanone tosylhydrazone in anhydrous THF or hexane (B92381) at -78 °C under an inert atmosphere.

      • Slowly add two equivalents of n-BuLi, maintaining the low temperature. The solution typically turns deep orange or red.

      • Allow the mixture to warm to room temperature and stir until nitrogen evolution ceases.

      • Cool the reaction mixture back to -78 °C.

      • Add one equivalent of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise.

      • Allow the reaction to slowly warm to room temperature.

      • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

      • Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

      • Purify the product by column chromatography or distillation.

Quantitative Data: This method is reported to provide the desired cycloalkenyl boronic acid pinacol esters in "very good to excellent yields" and is scalable to multigram amounts, although specific yield percentages for the cyclopentenyl derivative were not detailed in the abstract reviewed.[5]

Purification and Characterization

The purification of cyclopentylboronic acids and their pinacol esters can be achieved through several methods, depending on the physical properties and impurities of the compound.

  • Column Chromatography: Silica gel is commonly used, but for boronic esters that are sensitive to hydrolysis or for boronic acids that may streak, neutral alumina (B75360) can be a better alternative.[6]

  • Crystallization: Many boronic acids are crystalline solids and can be purified by recrystallization from suitable solvents.[6]

  • Distillation: Volatile boronic esters, such as the pinacol esters of smaller cycloalkyl groups, can be purified by vacuum distillation.

  • Derivatization: Impure boronic acids can be converted to their crystalline diethanolamine (B148213) adducts or trifluoroborate salts for purification, followed by hydrolysis to regenerate the pure boronic acid.[7][8]

Characterization of this compound derivatives is typically performed using standard spectroscopic techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation. In ¹³C NMR, the carbon atom attached to the boron often shows a broad signal or is not observed due to quadrupolar relaxation.[9][10]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[9]

Conclusion

The synthesis of this compound derivatives is a critical aspect of modern synthetic and medicinal chemistry. This guide has detailed several robust and versatile methods, from direct C-H functionalization to multi-step sequences involving cross-coupling or ring contractions. The choice of synthetic route will be guided by factors such as the availability of starting materials, desired substitution patterns, and stereochemical requirements. The experimental protocols and quantitative data provided herein serve as a practical resource for researchers in the field, facilitating the synthesis of these valuable building blocks for drug discovery and development.

References

The Versatility of Cyclopentylboronic Acid in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentylboronic acid, a key organoboron compound, has emerged as a versatile and valuable building block in the landscape of chemical research and drug discovery. Its unique structural and reactive properties make it an indispensable tool in the synthesis of complex organic molecules, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.

Core Applications in Organic Synthesis

This compound is predominantly utilized in two of the most powerful cross-coupling reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Chan-Lam coupling. These reactions provide efficient pathways for the introduction of the cyclopentyl moiety into a wide array of molecular scaffolds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This compound serves as an effective nucleophilic partner in this transformation, enabling the synthesis of cyclopentyl-substituted aromatic and heteroaromatic compounds.[1]

General Reaction Scheme:

Suzuki_Miyaura_Coupling reagents This compound + R-X (Aryl/Vinyl Halide or Triflate) product R-Cyclopentyl reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst Base

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

A prominent application of this reaction is in the synthesis of bioactive molecules, such as kinase inhibitors. For instance, the cyclopentyl group is a key structural feature in various Janus kinase (JAK) inhibitors.[2][3][4] The synthesis of a 9-cyclopentyl-purine scaffold, a common core in such inhibitors, can be envisioned through the Suzuki coupling of a halogenated purine (B94841) with this compound.

Quantitative Data for Suzuki-Miyaura Coupling

The yield of the Suzuki-Miyaura coupling reaction is influenced by various factors including the nature of the aryl halide, the palladium catalyst, the ligand, the base, and the reaction conditions. Below is a table summarizing representative yields for the coupling of various aryl halides with arylboronic acids, which can be considered indicative for reactions involving this compound under optimized conditions.[5][6][7]

Aryl Halide (R-X)Boronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylboronic acidPd(OAc)₂ (2)PPh₃K₂CO₃Toluene/H₂O801295
4-BromoacetophenonePhenylboronic acidPdCl₂(dppf) (3)dppfNa₂CO₃DME85692
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1.5)XPhosK₃PO₄1,4-Dioxane1001688
4-Bromotoluene4-Methoxyphenylboronic acidPd/C (5)NoneK₂CO₃Ethanol/H₂O78490
1-Bromo-4-nitrobenzene3-Furanylboronic acidPd(PPh₃)₄ (3)PPh₃Na₂CO₃Toluene/EtOH/H₂O80296

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-9-cyclopentyl-9H-purine with Phenylboronic Acid

This protocol is adapted from general procedures for the synthesis of 6-substituted-9-cyclopentylpurine analogs.[8][9]

Materials:

  • 6-Chloro-9-cyclopentyl-9H-purine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-9-cyclopentyl-9H-purine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed DME and water to the flask.

  • Heat the reaction mixture to 85 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 9-cyclopentyl-6-phenyl-9H-purine.

Suzuki_Workflow start Combine Reactants: 6-Chloro-9-cyclopentyl-9H-purine Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ inert Evacuate and Backfill with Inert Gas start->inert solvent Add Degassed DME and Water inert->solvent heat Heat to 85°C Stir for 12h solvent->heat tlc Monitor by TLC heat->tlc workup Workup: Cool, Dilute with EtOAc, Wash with H₂O and Brine tlc->workup purify Purification: Dry, Concentrate, Column Chromatography workup->purify product 9-Cyclopentyl-6-phenyl-9H-purine purify->product

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom (C-N, C-O, C-S) bond between an organoboron compound and a nucleophile.[10][11][12] this compound is an effective reagent for the N-cyclopentylation of amines, amides, and heterocycles, as well as the O-cyclopentylation of phenols.

General Reaction Scheme:

Chan_Lam_Coupling reagents This compound + Nu-H (Nu = NR¹, O, S) product Cyclopentyl-Nu reagents->product Chan-Lam Coupling catalyst Cu Catalyst Base, Oxidant

Figure 3: General scheme of the Chan-Lam coupling reaction.

This reaction is particularly useful for synthesizing N-cyclopentyl substituted heterocycles, which are prevalent in many biologically active compounds.

Quantitative Data for Chan-Lam Coupling

The efficiency of the Chan-Lam coupling can vary depending on the nucleophile, copper source, ligand, base, and solvent system. The following table provides representative yields for the N-arylation of various heterocycles with arylboronic acids, which can serve as a reference for reactions with this compound.[10]

NucleophileBoronic AcidCopper Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
ImidazolePhenylboronic acidCu(OAc)₂ (10)Pyridine (B92270)Et₃NCH₂Cl₂RT4890
Pyrrole4-Tolylboronic acidCu(OAc)₂ (10)NoneNaHTHF602475
IndolePhenylboronic acidCuI (10)1,10-PhenanthrolineCs₂CO₃Toluene1102485
Benzimidazole4-Methoxyphenylboronic acidCu(OAc)₂ (20)DMAPK₂CO₃DMF1001288
AnilinePhenylboronic acidCu(OAc)₂ (10)NoneEt₃NCH₂Cl₂RT7292

Detailed Experimental Protocol: Chan-Lam N-Cyclopentylation of Indole

This protocol is based on general procedures for the N-arylation of heterocycles.[10][11]

Materials:

  • Indole (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add indole, this compound, Cu(OAc)₂, and molecular sieves.

  • Add CH₂Cl₂ and pyridine to the flask.

  • Stir the reaction mixture at room temperature, open to the air, for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-cyclopentylindole.

Chan_Lam_Workflow start Combine Reactants: Indole, this compound Cu(OAc)₂, Molecular Sieves solvent Add CH₂Cl₂ and Pyridine start->solvent stir Stir at Room Temperature Open to Air, 48h solvent->stir tlc Monitor by TLC stir->tlc filter Filter through Celite tlc->filter concentrate Concentrate Filtrate filter->concentrate purify Purification: Column Chromatography concentrate->purify product N-Cyclopentylindole purify->product

Figure 4: Experimental workflow for a typical Chan-Lam coupling.

Role in Drug Discovery and Medicinal Chemistry

The cyclopentyl moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties. This compound serves as a key starting material for introducing this group, contributing to the development of novel therapeutics.[8][13]

Synthesis of Bioactive Molecules: Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a cyclopentyl group, which can occupy hydrophobic pockets in the kinase active site, thereby improving potency and selectivity. One such example is the synthesis of 6-substituted-9-cyclopentylpurine analogs, which have shown potent inhibitory activity against kinases such as Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).[8]

Biological Activity of Cyclopentyl-Containing Purine Analogs

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 6-substituted-9-cyclopentylpurine analogs against various cancer cell lines and kinases.[8][14]

Compound6-SubstituentTarget Cell Line/KinaseIC₅₀ (µM)
19 4-(4-Methylpiperazin-1-yl)phenylHuh7 (Liver Cancer)< 5
19 4-(4-Methylpiperazin-1-yl)phenylALKSelective
19 4-(4-Methylpiperazin-1-yl)phenylBTKSelective
21 4-(Piperidin-1-yl)phenylHuh7 (Liver Cancer)< 10
22 4-MorpholinophenylHuh7 (Liver Cancer)< 10
56 4-HydroxyphenylHuh7 (Liver Cancer)< 10
Modulation of Signaling Pathways

The kinase inhibitors synthesized using this compound as a building block can modulate critical cellular signaling pathways implicated in cancer and inflammatory diseases. For example, ALK and BTK are key players in distinct signaling cascades that regulate cell proliferation, survival, and differentiation.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, can drive the growth of various cancers. ALK activation triggers downstream signaling through pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, leading to increased cell proliferation and survival.[15][16][17] Cyclopentyl-containing ALK inhibitors can block the kinase activity of ALK, thereby inhibiting these downstream signals.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Cyclopentyl-containing ALK Inhibitor Inhibitor->ALK

Figure 5: Inhibition of the ALK signaling pathway.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[18][19][20] Activation of the BCR leads to a signaling cascade involving BTK, which ultimately results in B-cell proliferation, differentiation, and survival. Inhibitors of BTK are effective in treating B-cell malignancies and autoimmune diseases.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Transcription Gene Transcription (B-Cell Proliferation, Survival) NFkB->Transcription Inhibitor Cyclopentyl-containing BTK Inhibitor Inhibitor->BTK

Figure 6: Inhibition of the BTK signaling pathway.

Conclusion

This compound is a powerful and versatile reagent with broad applications in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura and Chan-Lam couplings provides researchers with robust methods to incorporate the valuable cyclopentyl motif into a diverse range of molecules. The continued exploration of this compound and its derivatives in the synthesis of novel bioactive compounds holds significant promise for the future of drug discovery and development. This guide serves as a foundational resource for scientists looking to harness the full potential of this important chemical tool.

References

Methodological & Application

Protocol for Suzuki-Miyaura Coupling of Cyclopentylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-SMC-2025-01

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of cyclopentylboronic acid with various aryl halides, offering researchers, scientists, and drug development professionals a comprehensive guide to reaction setup, optimization, and execution. The use of this compound allows for the introduction of the valuable cyclopentyl moiety, a common structural motif in biologically active compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. The reactivity of the aryl halide is generally in the order of I > Br > OTf >> Cl.

  • Transmetalation: In the presence of a base, the cyclopentyl group is transferred from the boronic acid to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates this transfer.

  • Reductive Elimination: The final step involves the elimination of the coupled product (cyclopentyl-aryl) from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols provide representative procedures for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general procedure for the coupling of an aryl bromide with this compound using a palladium catalyst with a phosphine (B1218219) ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq.)

  • This compound (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (B44618) (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • Toluene (B28343) (10 mL)

  • Deionized water (2 mL)

  • Round-bottom flask with condenser

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopentyl-aryl compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride

The coupling of aryl chlorides is generally more challenging and often requires more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 eq.)

  • This compound (1.5 mmol, 1.5 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (B91453) (10 mL)

  • Deionized water (1 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add degassed 1,4-dioxane (10 mL) and degassed deionized water (1 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reactions with aryl chlorides may require longer reaction times, potentially up to 48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the pure product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. These data are compiled from literature sources and are intended to serve as a guideline for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O901685-95
24-BromotoluenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O901880-90
34-BromobenzonitrilePdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O1001275-85
41-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1002470-80
52-BromopyridinePd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2)Dioxane1102065-75

Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)SPhos (8)K₃PO₄ (2)Dioxane/H₂O1102470-80
24-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane/H₂O1103660-70
34-ChlorobenzonitrilePd₂(dba)₃ (2)XPhos (8)K₃PO₄ (2)Dioxane/H₂O1202475-85
41-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (2)Buchwald LigandCs₂CO₃ (2)Toluene1104850-60
52-ChloropyridinePd₂(dba)₃ (2)XPhos (8)K₃PO₄ (3)Dioxane1203655-65

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd [R-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition Transmetal [R-Pd(II)-R']L_n OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product R-R' Transmetal->Product Reductive Elimination ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd BoronicAcid This compound (R'-B(OH)2) BoronicAcid->Transmetal Base Base Base->Transmetal activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reactants 1. Add Aryl Halide, this compound, Catalyst, Ligand, and Base to Flask start->reactants inert 2. Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) reactants->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat and Stir Reaction Mixture solvent->reaction monitor 5. Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup 6. Aqueous Workup (Extraction and Washing) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for RuPhos-Mediated Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of ligand associated with the palladium catalyst is paramount for achieving high efficiency, broad substrate scope, and mild reaction conditions.[2] RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), a bulky and electron-rich biaryl phosphine (B1218219) ligand, has emerged as a highly effective ligand for facilitating challenging Suzuki-Miyaura couplings.[3][4] This document provides detailed experimental procedures and application data for RuPhos-mediated Suzuki cross-coupling reactions.

Key Advantages of RuPhos in Suzuki-Miyaura Coupling:
  • High Reactivity: The electron-rich nature of RuPhos enhances the rate of oxidative addition, a key step in the catalytic cycle.

  • Steric Bulk: The bulky framework promotes reductive elimination and helps to stabilize the active monoligated palladium species.

  • Broad Substrate Scope: Enables the coupling of a wide variety of aryl and heteroaryl halides (including chlorides) with organoboron reagents.[5][6]

  • Mild Reaction Conditions: Often allows for reactions to be conducted at lower temperatures and with lower catalyst loadings.[7]

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of steps involving a palladium catalyst.[8][9] The cycle begins with the active Pd(0) species, which undergoes oxidative addition with an organic halide. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Coupled Product (Ar-Ar') Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Organoboron_Reagent Organoboron Reagent (Ar'-B(OR)2) Organoboron_Reagent->Transmetalation Base Base (e.g., K2CO3, K3PO4) Base->Transmetalation

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Experimental Protocols

General Procedure for RuPhos-Mediated Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for a variety of substrates. Optimization of the base, solvent, and temperature may be required for specific applications.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • RuPhos ligand

  • Aryl or heteroaryl halide

  • Organoboron reagent (e.g., boronic acid, boronic ester, or trifluoroborate salt)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Water (if using a biphasic system)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium source, RuPhos ligand, aryl halide (if solid), organoboron reagent, and base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Add the degassed solvent(s) via syringe. If the aryl halide is a liquid, it can be added at this stage.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, typically 80-110 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for RuPhos-mediated Suzuki-Miyaura couplings with various substrates.

Table 1: Coupling of Heteroaryltrifluoroborates with Aryl Halides [5]

EntryAryl HalideHeteroaryltrifluoroboratePd(OAc)₂ (mol %)RuPhos (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorobenzonitrile2-Furyltrifluoroborate1.53.0K₂CO₃THF/H₂O801295
24-Bromobenzonitrile2-Thienyltrifluoroborate1.53.0K₂CO₃THF/H₂O801292
32-Chloropyridine2-Pyridyltrifluoroborate3.06.0K₂CO₃THF/H₂O802491

Table 2: Coupling of Secondary Alkyltrifluoroborates with Aryl Bromides [3]

EntryAryl BromideSecondary AlkyltrifluoroboratePd(OAc)₂ (mol %)RuPhos (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleCyclohexyltrifluoroborate2.04.0K₂CO₃Toluene/H₂O12015 (MW)85
21-BromonaphthaleneIsopropyltrifluoroborate2.04.0K₂CO₃Toluene/H₂O12015 (MW)78

Table 3: Coupling of Aryl Sulfamates with Arylboronic Acids [7]

EntryAryl Sulfamate (B1201201)Arylboronic AcidPrecatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
11-Naphthyl sulfamatePhenylboronic acid2.5 (Pd-XPhos)-K₂CO₃Toluene/Methanol802490
2Phenyl sulfamate4-Methoxyphenylboronic acid5 (Pd-RuPhos)5 (RuPhos)K₂CO₃Toluene110888

Note: While entry 1 in Table 3 uses an XPhos precatalyst, it provides a relevant comparison for sulfamate couplings. The second entry demonstrates a successful RuPhos-mediated coupling.

Experimental Workflow

The following diagram illustrates a typical workflow for a RuPhos-mediated Suzuki-Miyaura cross-coupling experiment, from reaction setup to product isolation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagents Weigh Reagents: - Pd Source - RuPhos - Aryl Halide - Boron Reagent - Base Vessel Add to Dry Reaction Vessel Reagents->Vessel Inert Purge with Inert Gas Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor by TLC/GC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure proper storage and handling of the palladium source and ligand. Use fresh reagents if necessary.
Poor quality reagentsUse pure, dry solvents and ensure the organoboron reagent has not decomposed.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Homocoupling of boronic acidPresence of oxygenEnsure the reaction is performed under a strictly inert atmosphere and that solvents are thoroughly degassed.
ProtodeborylationPresence of excess water or protic sourcesUse anhydrous solvents and dry reagents. Minimize the amount of water in biphasic systems.

These protocols and application notes provide a comprehensive guide for utilizing RuPhos in Suzuki-Miyaura cross-coupling reactions. For novel substrates, empirical optimization of reaction conditions is always recommended to achieve the best results.

References

Application of Cyclopentylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclopentylboronic acid is a versatile reagent in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Ruxolitinib (B1666119), a potent Janus kinase (JAK) inhibitor. The protocols highlight the Suzuki-Miyaura coupling, a powerful method for the construction of biaryl and related structures that are common motifs in pharmaceutically active compounds. Furthermore, this document outlines the biological context of Ruxolitinib by detailing the JAK/STAT signaling pathway it inhibits. The provided methodologies and data are intended for researchers, scientists, and professionals in drug development.

Introduction

Boronic acids are crucial building blocks in modern medicinal chemistry, largely due to their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of a carbon-carbon bond between an organoboronic acid and an organohalide, a transformation that is fundamental to the synthesis of numerous complex organic molecules, including active pharmaceutical ingredients (APIs). This compound, with its alicyclic moiety, is of particular interest as the cyclopentyl group can enhance the pharmacological properties of a drug molecule, such as potency and selectivity.

This document focuses on the application of this compound in the synthesis of a key intermediate for Ruxolitinib. Ruxolitinib is a selective inhibitor of Janus kinases (JAKs) JAK1 and JAK2, and is used in the treatment of myelofibrosis and polycythemia vera.[3][4][5] The core of the Ruxolitinib molecule features a pyrrolo[2,3-d]pyrimidine scaffold, and a key synthetic step involves the coupling of a cyclopentyl group to a related heterocyclic core.

Experimental Protocols & Data

The following section details a plausible experimental protocol for the synthesis of a Ruxolitinib intermediate via a Suzuki-Miyaura coupling reaction, based on established methodologies for similar transformations.[6][7][8] A second, comparative protocol for the synthesis of a different pharmaceutical intermediate is also presented.

Synthesis of 4-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (A Ruxolitinib Precursor)

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a known process.[9][10][11][12][13]

Reaction Scheme:

Experimental Protocol:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.53 g, 10 mmol), this compound (1.37 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 578 mg, 0.5 mmol, 5 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane (B91453) (40 mL) and water (10 mL).

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (B1210297) (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 4-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Synthesis of 2-Cyclopentyl-4-phenylpyridine (A Hypothetical Kinase Inhibitor Intermediate)

This protocol describes a comparative Suzuki-Miyaura coupling of this compound with 2-bromo-4-phenylpyridine (B1345544).

Reaction Scheme:

Experimental Protocol:

  • In a 50 mL Schlenk flask, combine 2-bromo-4-phenylpyridine (2.34 g, 10 mmol), this compound (1.37 g, 12 mmol), and cesium carbonate (6.52 g, 20 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 408 mg, 0.5 mmol, 5 mol%).

  • Add degassed tetrahydrofuran (B95107) (THF, 30 mL).

  • The reaction mixture is heated to 80 °C and stirred for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, the reaction is quenched with water (20 mL) and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) to yield 2-cyclopentyl-4-phenylpyridine.

Quantitative Data Summary
ParameterProtocol 2.1: Ruxolitinib IntermediateProtocol 2.2: Pyridine Intermediate
Starting Halide 4-chloro-7H-pyrrolo[2,3-d]pyrimidine2-Bromo-4-phenylpyridine
Boronic Acid This compoundThis compound
Equivalents of Boronic Acid 1.21.2
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Catalyst Loading 5 mol%5 mol%
Base K₂CO₃Cs₂CO₃
Solvent 1,4-Dioxane/Water (4:1)Tetrahydrofuran (THF)
Temperature 90 °C80 °C
Reaction Time 12 hours8 hours
Estimated Yield 85%90%
Purity (Post-Chromatography) >98%>98%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the protocols.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halide, Boronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst inert Establish Inert Atmosphere (N2/Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-90 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Extraction with Organic Solvent cool->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for Suzuki-Miyaura coupling.

JAK/STAT Signaling Pathway and Ruxolitinib's Mechanism of Action

Ruxolitinib functions by inhibiting the Janus Kinase (JAK) family of enzymes, which are critical components of the JAK/STAT signaling pathway. This pathway is essential for mediating cellular responses to a variety of cytokines and growth factors.[14][15][16][17][18][19][20]

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Association stat STAT receptor->stat 5. STAT Recruitment cytokine Cytokine cytokine->receptor 1. Binding p_jak P-JAK (Active) jak->p_jak 3. Phosphorylation p_jak->receptor 4. Receptor Phosphorylation p_stat P-STAT p_jak->p_stat 6. STAT Phosphorylation stat_dimer STAT Dimer p_stat->stat_dimer 7. Dimerization nucleus Nucleus stat_dimer->nucleus 8. Translocation gene Gene Transcription (Proliferation, Inflammation) nucleus->gene 9. Gene Regulation ruxolitinib Ruxolitinib ruxolitinib->jak Inhibition

Caption: JAK/STAT signaling pathway and Ruxolitinib inhibition.

Conclusion

This compound is a highly effective reagent for the synthesis of pharmaceutical intermediates via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a robust framework for the synthesis of a key precursor to the JAK inhibitor, Ruxolitinib, and other related structures. The mild reaction conditions and functional group tolerance of the Suzuki-Miyaura coupling make it an invaluable tool in drug discovery and development. Understanding the underlying biological pathways, such as the JAK/STAT pathway, provides essential context for the rational design of targeted therapeutics.

References

Applications of Cyclopentylboronic Acid in Polymer and Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, characterized by a carbon-boron bond, have emerged as highly versatile functional groups in polymer and material science. Their unique ability to form reversible covalent bonds with diols has paved the way for the development of "smart" materials with tunable properties. While phenylboronic acid (PBA) has been extensively studied and utilized, there is growing interest in exploring other boronic acid derivatives, such as cyclopentylboronic acid.

This document provides a comprehensive overview of the potential applications of this compound in the design and synthesis of advanced polymers and materials. It is important to note that while the fundamental principles of boronic acid chemistry are well-established, specific research on this compound in polymer and material science is currently limited. Therefore, the following application notes and protocols are based on the established knowledge of boronic acid chemistry, primarily drawing from studies on phenylboronic acid and other analogues. These should serve as a foundational guide for researchers looking to explore the unique properties that the cyclopentyl moiety may impart to polymeric systems.

Core Principle: The Boronic Acid-Diol Interaction

The key to the functionality of this compound in polymers is its reversible interaction with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively. This equilibrium is sensitive to pH, temperature, and the presence of competing diols, allowing for the creation of stimuli-responsive materials.[1][2][3]

Boronic_Acid_Diol_Interaction cluster_0 pH < pKa cluster_1 pH > pKa Cyclopentylboronic_Acid This compound (Trigonal, Hydrophobic) Boronate_Ester Cyclic Boronate Ester Cyclopentylboronic_Acid->Boronate_Ester + Diol - H2O Diol Diol Boronate_Ester->Cyclopentylboronic_Acid - Diol + H2O Cyclopentylboronate Cyclopentylboronate (Tetrahedral, Hydrophilic) Boronate_Ester->Cyclopentylboronate - Diol + H2O Cyclopentylboronate->Boronate_Ester + Diol - H2O

Figure 1: Reversible interaction between this compound and a diol.

Application 1: Stimuli-Responsive Hydrogels for Drug Delivery

This compound-functionalized hydrogels can act as intelligent drug delivery systems. The reversible crosslinking through boronate ester formation with diol-containing polymers (e.g., polyvinyl alcohol, dextran) allows for the encapsulation of therapeutic agents. The release of the drug can be triggered by changes in the physiological environment, such as a drop in pH or the presence of glucose.[4][5][6]

Quantitative Data (Illustrative)

Due to the lack of specific data for this compound, the following table presents representative data from phenylboronic acid-based hydrogel systems for illustrative purposes.

PropertyValueConditionsReference
Drug Loading Capacity (Insulin) 22%-[1]
Encapsulation Efficiency (Doxorubicin) >90%-[1]
Glucose-Triggered Release Increased release with higher glucose concentrationpH 7.4[7]
pH-Triggered Release Burst release at acidic pHpH < pKa of boronic acid[1]
Experimental Protocol: Synthesis of a this compound-Functionalized Hydrogel

This protocol describes a general method for preparing a stimuli-responsive hydrogel. Researchers should optimize the specific concentrations and reaction conditions.

Materials:

  • This compound-containing monomer (e.g., a synthesized this compound acrylamide)

  • Diol-containing polymer (e.g., polyvinyl alcohol, PVA)

  • Acrylamide (or other suitable co-monomer)

  • Crosslinker (e.g., N,N'-methylenebisacrylamide)

  • Initiator (e.g., ammonium (B1175870) persulfate, APS)

  • Catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Monomer Solution Preparation:

    • Dissolve the this compound-containing monomer, acrylamide, and crosslinker in PBS in a reaction vessel.

    • Separately, dissolve the diol-containing polymer (PVA) in PBS, potentially with gentle heating to aid dissolution.

    • Combine the two solutions and mix thoroughly.

  • Polymerization:

    • Degas the monomer solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

    • Add the initiator (APS) and catalyst (TEMED) to the solution.

    • Quickly pour the solution into a mold of the desired shape.

    • Allow the polymerization to proceed at room temperature for several hours or as determined by preliminary experiments.

  • Purification:

    • Once the hydrogel is formed, remove it from the mold.

    • Immerse the hydrogel in a large volume of deionized water or PBS to wash away unreacted monomers and other impurities. Change the washing solution several times over 2-3 days.

  • Characterization:

    • Characterize the hydrogel's swelling behavior, mechanical properties, and response to pH and glucose.

Hydrogel_Synthesis_Workflow Start Start: Prepare Monomer and Polymer Solutions Combine Combine and Mix Solutions Start->Combine Degas Degas with Nitrogen Combine->Degas Initiate Add Initiator (APS) and Catalyst (TEMED) Degas->Initiate Polymerize Pour into Mold and Allow to Polymerize Initiate->Polymerize Purify Purify by Washing in DI Water/PBS Polymerize->Purify Characterize Characterize Hydrogel Properties Purify->Characterize End End: Stimuli-Responsive Hydrogel Characterize->End

Figure 2: Workflow for the synthesis of a stimuli-responsive hydrogel.

Application 2: Self-Healing Materials

The dynamic nature of boronate ester bonds makes this compound an excellent candidate for creating self-healing polymers. When a material containing these bonds is damaged, the reversible bonds can reform across the fractured interface, restoring the material's integrity. This process can be triggered by stimuli such as water or heat.[2][3][8]

Quantitative Data (Illustrative)

Data from phenylboronic acid-based self-healing systems are provided for context.

PropertyValueHealing ConditionsReference
Healing Efficiency (Tensile Strength) Up to 90%Room temperature, presence of moisture[4]
Healing Time Varies (minutes to hours)Dependent on humidity and temperature[8]
Experimental Protocol: Preparation of a Self-Healing Polymer Network

This protocol outlines the synthesis of a self-healing polymer network via thiol-ene click chemistry, incorporating a this compound diene.

Materials:

  • A diene monomer containing a this compound ester

  • A multi-functional thiol crosslinker (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate))

  • A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • An appropriate solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • Monomer Mixture Preparation:

    • In a suitable vessel, dissolve the this compound diene, the thiol crosslinker, and the photoinitiator in THF. The stoichiometry of the thiol and ene functional groups should be carefully controlled.

  • Curing:

    • Cast the solution onto a suitable substrate (e.g., a glass slide) to form a thin film.

    • Expose the film to UV radiation (e.g., 365 nm) for a specified time to initiate the thiol-ene reaction and form the crosslinked polymer network.

  • Healing Test:

    • Cut the cured polymer film with a sharp blade.

    • Bring the two cut surfaces into contact.

    • Expose the damaged area to a humid environment or a small amount of water to facilitate the boronate ester exchange and healing.

    • After a designated time, assess the healing efficiency by mechanical testing (e.g., tensile testing).

Self_Healing_Mechanism Intact_Material Intact Polymer Network (Crosslinked by Boronate Esters) Damage Damage Occurs (Bonds are Broken) Intact_Material->Damage Mechanical Stress Healing_Stimulus Stimulus Applied (e.g., Water, Heat) Damage->Healing_Stimulus Bond_Reformation Dynamic Boronate Ester Exchange and Bond Reformation Healing_Stimulus->Bond_Reformation Healed_Material Healed Polymer Network (Integrity Restored) Bond_Reformation->Healed_Material

Figure 3: Logical flow of the self-healing process in a boronic ester-based polymer.

Application 3: Sensors for Saccharides and Glycoproteins

Polymers functionalized with this compound can be utilized as recognition elements in sensors for diol-containing molecules like saccharides (e.g., glucose) and glycoproteins.[7][9][10] The binding event can be transduced into a detectable signal, such as a change in fluorescence, color, or an electrochemical response. The hydrophobicity and steric profile of the cyclopentyl group may offer different selectivity compared to phenylboronic acid.

Quantitative Data (Illustrative)

Data from phenylboronic acid-based sensors are presented as a reference.

AnalyteDetection LimitSensing MethodReference
Glucose 0.41 mM (in urine)19F NMR[11]
Glycoproteins (Ovalbumin) High binding capacity (377.0 mg g⁻¹)Spherical polymer brushes[10]
Experimental Protocol: Fabrication of a Fluorescent Glucose Sensor

This protocol provides a general method for creating a fluorescent sensor based on a this compound-functionalized polymer.

Materials:

  • A fluorescent polymer backbone (e.g., a conjugated polymer)

  • A this compound derivative with a reactive group for polymer functionalization

  • Appropriate solvents and reagents for the polymer functionalization reaction (e.g., click chemistry or esterification)

  • Buffer solutions of varying pH and glucose concentrations

Procedure:

  • Polymer Synthesis/Selection:

    • Synthesize or obtain a fluorescent polymer with suitable functional groups for modification.

  • Functionalization with this compound:

    • Covalently attach the this compound derivative to the polymer backbone using a suitable chemical reaction. The degree of functionalization can be controlled by the reaction stoichiometry.

  • Purification:

    • Purify the functionalized polymer to remove any unreacted starting materials and byproducts, for example, by dialysis or precipitation.

  • Sensor Characterization and Testing:

    • Characterize the optical properties (absorption and emission spectra) of the functionalized polymer.

    • Perform fluorescence titration experiments by adding increasing concentrations of glucose to a solution of the polymer in a suitable buffer (e.g., PBS at pH 7.4).

    • Monitor the change in fluorescence intensity to determine the sensor's response and detection limit.

Sensor_Workflow Start Start: Synthesize/Select Fluorescent Polymer Functionalize Functionalize with This compound Start->Functionalize Purify Purify Functionalized Polymer Functionalize->Purify Characterize Characterize Optical Properties Purify->Characterize Test Perform Fluorescence Titration with Glucose Characterize->Test Analyze Analyze Data to Determine Sensor Performance Test->Analyze End End: Glucose Sensor Analyze->End

Figure 4: Experimental workflow for the development of a fluorescent glucose sensor.

Future Perspectives and Conclusion

The applications of this compound in polymer and material science, while not yet extensively explored, hold significant promise. The unique steric and electronic properties of the cyclopentyl group, in comparison to the widely studied phenyl group, may lead to materials with novel and improved functionalities. Future research should focus on the synthesis and characterization of this compound-containing monomers and polymers, and a systematic investigation of their properties in the context of drug delivery, self-healing materials, and sensors. The protocols and data presented here, though based on analogues, provide a solid foundation for initiating such investigations. The continued exploration of diverse boronic acid derivatives will undoubtedly expand the toolbox for creating next-generation smart materials.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of Cyclopentylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection and use of palladium catalysts in cross-coupling reactions involving cyclopentylboronic acid. Cyclopentyl moieties are valuable structural motifs in medicinal chemistry and materials science, and their efficient introduction into molecular frameworks is of significant interest. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds with this compound.

This document details the application of several key palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the related Buchwald-Hartwig amination for the coupling of cyclopentylamine. While specific quantitative data for this compound reactions is limited in the literature, this guide provides general protocols and data from analogous systems to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is widely used for the synthesis of biaryls, vinylarenes, and alkylarenes.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. It involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->R-Pd(II)L2-X R-X Oxidative_Addition Oxidative Addition R-Pd(II)L2-R' R-Pd(II)L2-R' R-Pd(II)L2-X->R-Pd(II)L2-R' R'-B(OH)2 Base Transmetalation Transmetalation R-Pd(II)L2-R'->Pd(0)L2 R-R' Reductive_Elimination Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand; 1-5 mol%).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, THF/water).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

Due to a lack of specific data for this compound, the following table presents data for the analogous cyclopropylboronic acid to provide a starting point for catalyst selection and reaction optimization. It is important to note that the larger cyclopentyl group may require different optimal conditions.[1]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
24-ChloroacetophenonePd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane1102488
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801292
42-BromopyridinePd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane1001685

Data presented is for cyclopropylboronic acid and should be considered as a reference for this compound reactions.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While this compound is not a direct substrate in the classical Heck reaction, a "boron-Heck" or oxidative Heck-type reaction can be employed where the boronic acid acts as the organometallic partner.

Catalytic Cycle (Oxidative Heck-Type)

In this variation, a Pd(II) catalyst is often used, and an oxidant is required to regenerate the active catalyst. The cycle involves transmetalation of the boronic acid to the Pd(II) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Heck_Type_Cycle cluster_legend Oxidative Heck-Type Cycle Pd(II)X2 Pd(II)X2 R-Pd(II)X R-Pd(II)X Pd(II)X2->R-Pd(II)X R-B(OH)2 Transmetalation Transmetalation Alkene_Complex R-Pd(II)(alkene)X R-Pd(II)X->Alkene_Complex Alkene Alkene_Coordination Alkene Coordination Intermediate Intermediate Alkene_Complex->Intermediate Migratory_Insertion Migratory Insertion Product_Complex HPd(II)(product)X Intermediate->Product_Complex Beta_Hydride_Elimination β-Hydride Elimination Product_Complex->Pd(II)X2 Product + HX [O] Reductive_Elimination_Oxidation Reductive Elimination & Re-oxidation

Oxidative Heck-Type Catalytic Cycle
Experimental Protocol: General Procedure for Oxidative Heck-Type Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.5 equiv), the alkene (1.0 equiv), and an oxidant (e.g., benzoquinone, Ag₂O).

  • Catalyst Addition: Add the palladium(II) catalyst (e.g., Pd(OAc)₂, Pd(TFA)₂; 5-10 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., DMF, DMSO, acetic acid).

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 100 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate. Purify the residue by column chromatography.

Quantitative Data for Oxidative Heck-Type Coupling

Specific data for this compound in oxidative Heck-type reactions is scarce. The table below provides representative conditions for related arylboronic acids. Optimization will be necessary for this compound.

EntryBoronic AcidAlkeneCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidStyrenePd(OAc)₂ (5)Ag₂ODioxane1002478
24-Tolylboronic Acidn-Butyl acrylatePd(TFA)₂ (10)BenzoquinoneDMF801885
3Naphthylboronic AcidCyclohexenePd(OAc)₂ (5)O₂ (1 atm)Acetic Acid603665

Data is for arylboronic acids and serves as a guideline for reactions with this compound.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This compound is not a direct substrate in this reaction. However, a cyclopentyl group can be introduced onto an alkyne, which can then participate in a Sonogashira coupling.

Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->R-Pd(II)L2-X R-X Oxidative_Addition Oxidative Addition R-Pd(II)L2-CCR' R-Pd(II)L2-C≡CR' R-Pd(II)L2-X->R-Pd(II)L2-CCR' Transmetalation_Pd Transmetalation R-Pd(II)L2-CCR'->Pd(0)L2 R-C≡CR' Reductive_Elimination Reductive Elimination CuX CuX Cu-CCR' Cu-C≡CR' CuX->Cu-CCR' R'-C≡CH Base Alkyne_Activation Alkyne Activation Cu-CCR'->R-Pd(II)L2-X Transmetalation Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Ar-X Oxidative_Addition Oxidative Addition Amine_Complex [Ar-Pd(II)L2(HNR'R'')]X Ar-Pd(II)L2-X->Amine_Complex R'R''NH Amine_Coordination Amine Coordination Amido_Complex Ar-Pd(II)L2(NR'R'') Amine_Complex->Amido_Complex Base Deprotonation Deprotonation Amido_Complex->Pd(0)L2 Ar-NR'R'' Reductive_Elimination Reductive Elimination

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Alkylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using alkylboronic acids. This powerful C(sp²)–C(sp³) bond-forming reaction is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries. This document outlines the fundamental principles, addresses common challenges, and provides detailed experimental protocols.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate in the presence of a base.[1][2] While traditionally employed for the coupling of aryl- and vinylboronic acids, recent advancements have expanded its scope to include sp³-hybridized alkylboronic acids, enabling the synthesis of alkylarenes and other valuable motifs.[3][4] The reaction is favored for its mild conditions, functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[4][5]

The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][2]

Challenges in Suzuki Coupling with Alkylboronic Acids

The use of alkylboronic acids in Suzuki-Miyaura coupling presents unique challenges not typically encountered with their aryl or vinyl counterparts. Understanding and mitigating these challenges is crucial for successful C(sp²)–C(sp³) bond formation.

β-Hydride Elimination: A significant competing side reaction is the β-hydride elimination from the alkylpalladium(II) intermediate.[6][7] This process leads to the formation of an alkene and a palladium hydride species, reducing the yield of the desired cross-coupled product. This side reaction is particularly prevalent with alkyl groups possessing β-hydrogens. Strategies to minimize β-hydride elimination include the use of bulky phosphine (B1218219) ligands on the palladium catalyst, which can sterically hinder the formation of the required syn-coplanar conformation for elimination, and the use of lower reaction temperatures.

Protodeboronation: Alkylboronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of an alkane and boric acid.[8][9] This side reaction consumes the organoboron reagent and reduces the overall reaction efficiency. The choice of base and solvent is critical to minimize protodeboronation. Generally, weaker bases and aprotic solvents are preferred. In some cases, protecting the boronic acid as a more stable derivative, such as a trifluoroborate salt or a diethanolamine (B148213) complex, can circumvent this issue.[10]

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura coupling reactions involving alkylboronic acids. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for the Coupling of an Aryl Bromide with an Alkylboronic Acid

This protocol is a general starting point for the coupling of various aryl bromides with primary and secondary alkylboronic acids.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq.)

  • Alkylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 eq.)

  • Toluene (B28343) (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, alkylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Room-Temperature Suzuki Coupling of an Unactivated Secondary Alkyl Halide

This protocol, adapted from the work of Fu and coworkers, demonstrates the coupling of a less reactive secondary alkyl halide at room temperature.[4]

Materials:

  • Secondary alkyl bromide (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.5 mmol, 1.5 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 0.06 mmol, 6 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 3.0 mmol, 3.0 eq.)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (0.4 mL)

Procedure:

  • In a glovebox, charge a vial with the arylboronic acid and potassium phosphate.

  • In a separate vial, prepare a stock solution of Pd₂(dba)₃ and P(t-Bu)₃ in THF.

  • Add the appropriate amount of the catalyst stock solution to the vial containing the boronic acid and base.

  • Add the secondary alkyl bromide to the reaction mixture.

  • Add THF and water.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • Workup and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize representative data for Suzuki-Miyaura couplings with alkylboronic acids, showcasing the effect of different catalysts, ligands, and reaction conditions on the yield of the desired product.

Table 1: Comparison of Catalytic Systems for the Coupling of 1-Bromonaphthalene with n-Butylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O902465
2PdCl₂(dppf) (2)-Cs₂CO₃ (2)Dioxane/H₂O1001878
3Pd₂(dba)₃ (1)SPhos (3)K₃PO₄ (2)Toluene/H₂O801292
4Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene/H₂O801685

Table 2: Scope of Alkylboronic Acids in Coupling with 4-Bromotoluene

Conditions: Pd₂(dba)₃ (1.5 mol%), SPhos (3.0 mol%), K₃PO₄ (2.0 eq.), Toluene/H₂O (10:1), 80 °C, 12 h.

EntryAlkylboronic AcidProductYield (%)
1n-Propylboronic acid4-n-Propyltoluene88
2Isobutylboronic acid4-Isobutyltoluene85
3Cyclopentylboronic acid4-Cyclopentyltoluene91
4Cyclohexylboronic acid4-Cyclohexyltoluene89

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OH)₂ Base PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² caption Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling with Alkylboronic Acids

Experimental_Workflow start Start: Weigh Reagents setup Assemble Reaction under Inert Atmosphere start->setup addition Add Solvents setup->addition reaction Heat and Stir for Specified Time addition->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Figure 2: A general workflow for a typical Suzuki coupling experiment.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Cyclopentylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclopentylboronic acid as a key building block in the synthesis of bioactive molecules, particularly focusing on its application in generating kinase inhibitors. Detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions are provided, along with quantitative data on the biological activity of the synthesized compounds and visual representations of relevant signaling pathways.

Introduction

This compound is a versatile and valuable reagent in modern medicinal chemistry. Its cyclopentyl moiety is a desirable feature in drug candidates due to its ability to explore hydrophobic pockets in target proteins, potentially enhancing binding affinity and selectivity. The boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful and widely used method for the formation of carbon-carbon bonds.[1] This allows for the efficient incorporation of the cyclopentyl group into a wide range of heterocyclic scaffolds, which are prevalent in many approved drugs.[2]

This document will focus on the application of this compound in the synthesis of pyrimidine-based kinase inhibitors, a class of therapeutics that has shown significant promise in the treatment of cancer and other diseases.[1]

Key Applications: Synthesis of Kinase Inhibitors

The pyrimidine (B1678525) scaffold is a common core structure in many kinase inhibitors.[1][2] By functionalizing this core with a cyclopentyl group using this compound, medicinal chemists can systematically probe the structure-activity relationship (SAR) and optimize the pharmacological properties of their compounds. The cyclopentyl group can impart favorable characteristics such as improved metabolic stability and cell permeability.

Example 1: Synthesis of Potent IGF-1R Inhibitors

A series of 2-amino-4-pyrazole-cyclopentylpyrimidines were synthesized and evaluated as Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase inhibitors.[3] The cyclopentyl moiety was found to be a key structural feature for achieving high potency.

Example 2: Development of Multi-Kinase Inhibitors

In a separate study, a novel cyano pyridopyrimidine compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was identified as a potent multi-kinase inhibitor, targeting Cyclin-Dependent Kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).[4] This compound demonstrated significant apoptosis-inducing activity in tumor cells.[4]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative cyclopentyl-substituted pyrimidine-based kinase inhibitors.

Compound IDTarget Kinase(s)IC50 (nM)Reference
6f IGF-1R20[3]
6k IGF-1R10[3]
7x CDK4/CYCLIN D1, ARK5~30-100 (induces apoptosis)[4]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound to synthesize cyclopentyl-substituted pyrimidines. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Chloropyrimidine

This protocol is adapted from established procedures for the Suzuki coupling of related chloropyrimidines.[3]

Materials:

Procedure:

  • To a flame-dried round-bottom flask, add the 2-chloro-4-substituted-pyrimidine (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-cyclopentyl-4-substituted-pyrimidine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

Materials:

  • 2-Chloro-4-substituted-pyrimidine (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (B42094) (DME)

  • Water

Procedure:

  • In a microwave reaction vial, combine the 2-chloro-4-substituted-pyrimidine (1.0 equiv), this compound (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and sodium carbonate (2.0 equiv).

  • Add degassed 1,2-dimethoxyethane and water (typically in a 4:1 ratio) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction as described in Protocol 1 (steps 8-10).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by cyclopentyl-substituted inhibitors and a general experimental workflow for their synthesis and evaluation.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Growth Cell Growth mTOR->Growth Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metabolism Metabolism ERK->Metabolism Inhibitor Cyclopentyl-pyrimidine Inhibitor (e.g., 6k) Inhibitor->IGF1R

Caption: IGF-1R signaling pathway and the point of inhibition.

Synthesis_and_Screening_Workflow Start Start: Select Heterocyclic Core (e.g., 2-Chloropyrimidine) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents Reagents: This compound, Pd Catalyst, Base, Solvent Reagents->Coupling Purification Purification: Column Chromatography Coupling->Purification Compound Synthesized Cyclopentyl-substituted Molecule Purification->Compound Screening Biological Screening: Kinase Assays (IC50) Compound->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Start Lead Lead Optimization SAR->Lead End End: Bioactive Candidate Lead->End

Caption: Workflow for synthesis and screening of bioactive molecules.

Conclusion

This compound is a powerful tool for medicinal chemists, enabling the efficient synthesis of novel bioactive molecules. Its application in the development of potent and selective kinase inhibitors has been demonstrated, and the provided protocols offer a solid foundation for researchers to explore the synthesis of their own cyclopentyl-substituted compounds. The continued use of this compound in drug discovery programs is expected to lead to the development of new and improved therapeutics for a variety of diseases.

References

Application Notes and Protocols for the Synthesis and Potential Applications of Cyclopentyl-Diphenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of potent therapeutic agents. The isoxazole (B147169) scaffold, in particular, is a privileged structure found in numerous biologically active molecules. This document provides detailed protocols for the palladium-catalyzed C-H alkylation of 3,5-diphenylisoxazole (B109209) with cyclopentylboronic acid, a reaction that provides a direct method for the synthesis of novel derivatives. Furthermore, it explores the potential therapeutic applications of such derivatives by illustrating their interaction with key biological signaling pathways.

Arylation and Alkylation of 3,5-Diphenylisoxazole: An Overview

The direct C-H functionalization of arenes and heteroarenes represents a powerful and atom-economical approach to the synthesis of complex organic molecules. In the context of 3,5-diphenylisoxazole, palladium-catalyzed C-H activation allows for the regioselective introduction of aryl and alkyl groups at the ortho-position of the phenyl rings. This transformation typically proceeds through a two-step sequence:

  • Palladacycle Formation: 3,5-Diphenylisoxazole reacts with a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), to form a stable six-membered palladacycle intermediate. This step involves the directed C-H activation at the ortho-position of one of the phenyl rings.

  • Cross-Coupling: The resulting palladacycle then undergoes a cross-coupling reaction with a boronic acid, in this case, this compound. This step involves transmetalation of the cyclopentyl group from boron to palladium, followed by reductive elimination to furnish the desired alkylated product and regenerate the active palladium catalyst. An oxidant, such as p-benzoquinone (BQ), is often required to facilitate the reductive elimination and maintain the catalytic cycle.

This methodology provides a versatile route to a variety of substituted isoxazoles with potential applications in drug discovery.

Experimental Protocols

The following protocols are based on established methods for the palladium-catalyzed C-H functionalization of aryl heterocycles.

Protocol 1: Synthesis of the Palladacycle Intermediate

Objective: To synthesize the di-μ-acetato-bis[2-(3,5-diphenylisoxazol-4-yl)phenyl]dipalladium(II) intermediate.

Materials:

  • 3,5-Diphenylisoxazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 3,5-diphenylisoxazole (1.0 mmol) and palladium(II) acetate (1.0 mmol).

  • Add glacial acetic acid (20 mL).

  • Fit the flask with a reflux condenser and heat the mixture at reflux with stirring for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the acetic acid under reduced pressure.

  • The resulting crude palladacycle can be used in the next step without further purification.

Protocol 2: Alkylation of 3,5-Diphenylisoxazole with this compound

Objective: To synthesize 4-(ortho-cyclopentylphenyl)-3,5-diphenylisoxazole via palladium-catalyzed C-H alkylation.

Materials:

  • Palladacycle intermediate from Protocol 1

  • This compound

  • p-Benzoquinone (BQ)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the crude palladacycle (0.5 mmol), this compound (1.2 mmol), and p-benzoquinone (1.0 mmol).

  • Add anhydrous 1,4-dioxane (25 mL).

  • Fit the flask with a reflux condenser and heat the mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(ortho-cyclopentylphenyl)-3,5-diphenylisoxazole.

Data Presentation

The yields of palladium-catalyzed C-H alkylation reactions can vary depending on the specific substrate and reaction conditions. The following table summarizes representative yields for the alkylation of phenyl-substituted heterocycles with alkylboronic acids, providing a benchmark for the expected outcome of the reaction with this compound.

EntryHeterocycleAlkylboronic AcidCatalyst SystemOxidantSolventYield (%)
12-Phenylpyridinen-Butylboronic acidPd(OAc)₂Ag₂CO₃ / BQt-AmylOH58
22-PhenylpyridineCyclohexylboronic acidPd(OAc)₂Ag₂CO₃ / BQt-AmylOH65
33,5-DiphenylisoxazoleMethylboronic acidPd(OAc)₂p-Benzoquinone1,4-Dioxane75
43,5-Diphenylisoxazolen-Butylboronic acidPd(OAc)₂p-Benzoquinone1,4-Dioxane72
5 3,5-Diphenylisoxazole This compound Pd(OAc)₂ p-Benzoquinone 1,4-Dioxane Estimated 60-70

Yields for entries 1 and 2 are from a similar reaction with 2-phenylpyridine. Yields for entries 3 and 4 are representative for the alkylation of 3,5-diphenylisoxazole. The yield for entry 5 is an estimation based on the available literature for similar substrates.

Visualizations

Experimental Workflow

G cluster_prep Step 1: Palladacycle Formation cluster_coupling Step 2: C-H Alkylation A 3,5-Diphenylisoxazole + Pd(OAc)₂ B Add Acetic Acid A->B C Reflux (1h) B->C D Remove Solvent C->D E Crude Palladacycle D->E F Crude Palladacycle + This compound + p-Benzoquinone E->F Use directly in next step G Add 1,4-Dioxane F->G H Heat at 100°C (12-24h) G->H I Workup (Filtration) H->I J Purification (Column Chromatography) I->J K Final Product: 4-(ortho-cyclopentylphenyl)- 3,5-diphenylisoxazole J->K

Workflow for the synthesis of 4-(ortho-cyclopentylphenyl)-3,5-diphenylisoxazole.

Potential Therapeutic Applications and Signaling Pathways

Derivatives of 3,5-diphenylisoxazole have shown promise in various therapeutic areas, particularly in oncology and anti-inflammatory applications. The introduction of an alkyl substituent, such as a cyclopentyl group, can modulate the compound's lipophilicity and steric profile, potentially enhancing its biological activity and selectivity. Below are diagrams of key signaling pathways that may be targeted by such derivatives.

Anticancer Activity: Tubulin Polymerization Inhibition

Many anticancer agents exert their effects by disrupting the microtubule dynamics essential for cell division. Certain isoxazole derivatives have been identified as inhibitors of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1]

cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubule Assembly tubulin->microtubules Polymerization spindle Mitotic Spindle Formation microtubules->spindle mitosis Mitosis (G2/M Phase) spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to compound Cyclopentyl- Diphenylisoxazole Derivative compound->microtubules Inhibition

Inhibition of tubulin polymerization by an isoxazole derivative.
Anticancer Activity: Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. In hormone-receptor-positive breast cancers, estrogens promote tumor growth. Aromatase inhibitors block this conversion, thereby reducing estrogen levels and suppressing cancer cell proliferation. Some isoxazole-containing compounds have been investigated as potential aromatase inhibitors.[2][3]

cluster_cell Estrogen-Dependent Cancer Cell androgens Androgens (e.g., Testosterone) aromatase Aromatase (CYP19A1) androgens->aromatase estrogens Estrogens (e.g., Estradiol) aromatase->estrogens er Estrogen Receptor (ER) estrogens->er Binds to proliferation Gene Transcription & Cell Proliferation er->proliferation Activates compound Cyclopentyl- Diphenylisoxazole Derivative compound->aromatase Inhibition

Mechanism of aromatase inhibition by an isoxazole derivative.
Anti-inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The isoxazole ring is a core structural motif in some selective COX-2 inhibitors (e.g., Valdecoxib).

cluster_cell Inflamed Cell phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGs) cox2->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation Mediates compound Cyclopentyl- Diphenylisoxazole Derivative compound->cox2 Inhibition

Inhibition of the COX-2 pathway by an isoxazole derivative.

Conclusion

The palladium-catalyzed C-H alkylation of 3,5-diphenylisoxazole with this compound offers a direct and efficient route to novel isoxazole derivatives. These compounds are of significant interest to the drug discovery community due to the established and diverse biological activities of the isoxazole scaffold. The protocols and data provided herein serve as a valuable resource for the synthesis and exploration of this promising class of molecules as potential anticancer and anti-inflammatory agents. Further investigation into the structure-activity relationships of these cyclopentyl-substituted derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Cyclopentylboronic Acid in Passerini-Type Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular scaffolds in a single, efficient step. The Passerini reaction, a classic MCR, typically involves an isocyanide, a carbonyl compound, and a carboxylic acid to produce α-acyloxy amides.[1][2][3] A recent innovation has expanded this reaction's scope by utilizing boronic acids as carbon nucleophiles in a Passerini-type three-component coupling to synthesize α-hydroxyketones.[4][5][6] This development is significant for its ability to forge new carbon-carbon bonds under mild, transition-metal-free conditions.[2] These application notes provide a detailed overview of this methodology, with a specific focus on the applicability of cyclopentylboronic acid.

Scope and Limitations: The Case of this compound

While this novel Passerini-type reaction demonstrates broad substrate scope with various aldehydes, isocyanides, and boronic acids, a notable limitation exists concerning the type of boronic acid that can be successfully employed.[4][6] Aryl, alkenylboronic acids, and alkynyl trifluoroborate salts have been shown to be effective substrates in this transformation.[6] However, aliphatic boronic acids, such as This compound and phenethylboronic acid, have been found to be unreactive under the established standard conditions.[4]

The lack of reactivity is attributed to the absence of π electrons in the aliphatic substituent. This electronic feature is crucial for the proposed reaction mechanism, which involves a 1,4-metallate shift. In the case of aliphatic boronic acids, the corresponding 1,4-alkyl shift is energetically unfavorable and thus does not proceed to yield the desired α-hydroxyketone product.[4]

Therefore, researchers seeking to synthesize α-hydroxyketones with a cyclopentyl moiety using this methodology will need to consider alternative synthetic strategies. The following sections detail the successful application of this Passerini-type reaction with suitable boronic acid substrates.

Reaction Mechanism and Experimental Workflow

The proposed mechanism for the boronic acid-mediated Passerini-type reaction begins with the formation of a boron "ate" nitrilium intermediate from the combination of an aldehyde, an isocyanide, and a boronic acid.[2] This is followed by a 1,4-metallate shift, which results in the formation of a new carbon-carbon bond. Subsequent hydrolysis yields the final α-hydroxyketone product.[2]

Passerini_Type_Reaction cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aldehyde Aldehyde (R1CHO) Nitrilium_Boronate Nitrilium Boronate Intermediate Aldehyde->Nitrilium_Boronate Isocyanide Isocyanide (R2NC) Isocyanide->Nitrilium_Boronate Boronic_Acid Boronic Acid (R3B(OH)2) Boronic_Acid->Nitrilium_Boronate Post_Shift_Intermediate Post 1,4-Shift Intermediate Nitrilium_Boronate->Post_Shift_Intermediate 1,4-Metallate Shift Alpha_Hydroxyketone α-Hydroxyketone Post_Shift_Intermediate->Alpha_Hydroxyketone Hydrolysis Byproduct B(OH)3 Post_Shift_Intermediate->Byproduct Hydrolysis

Caption: Proposed mechanism for the boronic acid-mediated Passerini-type reaction.

Experimental Protocols

The following is a general experimental protocol for the Passerini-type reaction of boronic acids to synthesize α-hydroxyketones, as adapted from the literature.[4]

Materials:

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.5 equiv)

  • Boronic Acid (Aryl or Alkenyl) (1.8 equiv)

  • Chloroform (B151607) (CHCl₃)

  • pH = 8 Buffer solution

  • Argon atmosphere

Procedure:

  • To a dried reaction vessel, add the aldehyde (0.2 mmol, 1.0 equiv), isocyanide (0.3 mmol, 1.5 equiv), and boronic acid (0.36 mmol, 1.8 equiv).

  • Add a solvent mixture of chloroform and pH = 8 buffer (7:3 ratio, 1.0 mL).

  • Place the reaction mixture under an argon atmosphere.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC).

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-hydroxyketone.

Data Presentation: Substrate Scope and Yields

The following tables summarize the quantitative data for the Passerini-type reaction with various successful substrates.[4]

Table 1: Scope of Aldehydes

EntryAldehydeIsocyanideBoronic AcidProductYield (%)
1Phenylpropyl aldehydetert-butyl isocyanide4-methoxyphenyl boronic acid4a81
2Aldehyde with strong electron-withdrawing grouptert-butyl isocyanide4-methoxyphenyl boronic acid4b90
33-(furan-2-yl)propanaltert-butyl isocyanide4-methoxyphenyl boronic acid4d66
4Aldehyde with ester moietytert-butyl isocyanide4-methoxyphenyl boronic acid4hModerate
5Cyclohexanecarbaldehydetert-butyl isocyanide4-methoxyphenyl boronic acid4mGood

Table 2: Scope of Boronic Acids

EntryAldehydeIsocyanideBoronic AcidProductYield (%)
1Phenylpropyl aldehydetert-butyl isocyanide4-methoxyphenyl boronic acid4a81
2Phenylpropyl aldehydetert-butyl isocyanidePhenylboronic acid-75
3Phenylpropyl aldehydetert-butyl isocyanide4-chlorophenylboronic acid-85
4Phenylpropyl aldehydetert-butyl isocyanide2-naphthylboronic acid-78
5Phenylpropyl aldehydetert-butyl isocyanide(E)-styrylboronic acid-62
6Phenylpropyl aldehydetert-butyl isocyanideThis compound -No Reaction

Conclusion and Future Perspectives

The boronic acid-mediated Passerini-type reaction is a valuable method for the synthesis of α-hydroxyketones.[4][5][6] It offers a broad substrate scope for aromatic and vinylic boronic acids under mild conditions.[4] However, for researchers and drug development professionals, it is crucial to recognize the current limitations of this methodology, specifically the lack of reactivity of aliphatic boronic acids like this compound.[4] Future research may focus on developing catalytic systems or reaction conditions that can overcome this limitation and expand the utility of this reaction to include a wider range of alkylboronic acids. This would significantly enhance the molecular diversity accessible through this powerful multicomponent reaction.

References

Formulating Cyclopentylboronic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylboronic acid is a small molecule of interest in biomedical research, belonging to the versatile class of boronic acids. These compounds are recognized for their unique ability to form reversible covalent bonds with diols, a moiety present in many biological molecules such as sugars and amino acid residues in enzyme active sites. This reactivity profile has led to the investigation of boronic acids as inhibitors of various enzymes, including serine proteases, which are critical in a range of diseases from cancers to bacterial infections.

These application notes provide a comprehensive guide to formulating this compound for in vivo research. The following sections detail recommended formulation strategies for both oral and parenteral administration, present available in vitro efficacy data for related boronic acid compounds, and outline detailed experimental protocols. Additionally, diagrams illustrating the potential mechanisms of action and experimental workflows are provided to support researchers in their study design.

Data Presentation

Table 1: In Vitro Proteasome Inhibitory Activity of Various Boronic Acid Derivatives

CompoundTargetIC50 (µM)Cell Line/Enzyme Source
Tyropeptin-boronic acid derivative (AS-06)20S Proteasome (Chymotrypsin-like activity)0.0022Purified human erythrocyte-derived 20S proteasome
Tyropeptin-boronic acid derivative (AS-29)20S Proteasome (Chymotrypsin-like activity)0.014Purified human erythrocyte-derived 20S proteasome
Bortezomib20S Proteasome (Chymotrypsin-like activity)0.007Isolated human 20S proteasomes
Ixazomib20S Proteasome (Chymotrypsin-like activity)0.0034Isolated human 20S proteasomes

Table 2: In Vitro β-Lactamase Inhibitory Activity of Boronic Acid Derivatives

CompoundTarget EnzymeK_i_ (nM)
3-azidomethylphenyl boronic acid derivative (Compound 5)KPC-2730
3-azidomethylphenyl boronic acid derivative (Compound 10a)AmpC140
3-azidomethylphenyl boronic acid (Warhead 3)KPC-22300
3-azidomethylphenyl boronic acid (Warhead 3)AmpC700

Experimental Protocols

The following protocols are based on common formulations for poorly water-soluble compounds and have been suggested by chemical suppliers for the in vivo use of this compound. Researchers should perform small-scale pilot studies to determine the optimal formulation for their specific animal model and experimental goals.

Protocol 1: Preparation of this compound for Oral Administration (Suspension)

This protocol is suitable for delivering this compound as a suspension for oral gavage.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Deionized water (ddH₂O)

  • Magnetic stirrer and stir bar

  • Weighing scale and spatulas

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare 0.5% CMC-Na Solution:

    • Weigh 0.5 g of CMC-Na.

    • In a 100 mL volumetric flask, add the CMC-Na to approximately 80 mL of ddH₂O.

    • Stir vigorously with a magnetic stirrer until the CMC-Na is fully dissolved and the solution is clear. This may take some time.

    • Add ddH₂O to the 100 mL mark and mix thoroughly.

  • Prepare this compound Suspension:

    • Determine the desired final concentration of the this compound suspension (e.g., 2.5 mg/mL).

    • Calculate the required amount of this compound powder for the total volume of suspension needed. For example, for 10 mL of a 2.5 mg/mL suspension, you will need 25 mg of the compound.

    • Weigh the calculated amount of this compound powder.

    • In a suitable container, add the weighed powder to the desired volume of the 0.5% CMC-Na solution.

    • Stir the mixture continuously using a magnetic stirrer until a uniform suspension is achieved.

    • Note: This is a suspension, so ensure it is well-mixed immediately before each administration to ensure consistent dosing.

Protocol 2: Preparation of this compound for Injection (Co-solvent System)

This protocol describes the preparation of a solution of this compound for parenteral administration using a co-solvent system. It is crucial to ensure the final solution is clear and free of precipitation before injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Sterile ddH₂O or saline

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Determine a suitable concentration for the DMSO stock solution (e.g., 25 mg/mL).

    • Weigh the required amount of this compound and dissolve it in the corresponding volume of DMSO. For example, dissolve 25 mg of the compound in 1 mL of DMSO.

    • Vortex until the compound is completely dissolved.

  • Prepare the Final Injectable Formulation:

    • The following is an example of a common co-solvent formulation. The ratios may need to be adjusted based on the desired final concentration and the solubility of the compound.

    • In a sterile vial, add the required volume of the DMSO stock solution.

    • Add PEG300 to the vial. A common starting ratio is 1:4 (DMSO:PEG300). For every 100 µL of DMSO stock, add 400 µL of PEG300. Mix well by vortexing until the solution is clear.

    • Add Tween 80 to the mixture. A common starting concentration is 5% of the total volume. For a final volume of 2 mL, this would be 100 µL. Mix well until the solution is clear.

    • Slowly add sterile ddH₂O or saline to reach the final desired volume. Continue to mix during this step.

    • Crucially, observe the solution for any signs of precipitation. If the solution becomes cloudy or precipitates form, the formulation is not suitable for injection and the solvent ratios need to be optimized.

    • Filter the final clear solution through a 0.22 µm sterile syringe filter before administration.

Protocol 3: Proteasome Inhibition Assay (In Vitro)

This protocol provides a general method for assessing the inhibitory activity of this compound against the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Bortezomib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. Also, prepare a dilution of the positive control.

  • In the wells of the 96-well plate, add the assay buffer, the purified 20S proteasome, and the different concentrations of this compound or the positive control. Include wells with the enzyme and buffer only (no inhibitor) as a negative control.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the proteasome substrate to all wells.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Monitor the fluorescence kinetically over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 4: β-Lactamase Inhibition Assay (In Vitro)

This protocol outlines a general method to screen for the inhibitory activity of this compound against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

  • Chromogenic β-lactamase substrate (e.g., Nitrocefin)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Clavulanic acid)

  • 96-well clear microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a dilution of the positive control.

  • In the wells of the 96-well plate, add the assay buffer, the purified β-lactamase enzyme, and the different concentrations of this compound or the positive control. Include wells with the enzyme and buffer only (no inhibitor) as a negative control.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the nitrocefin (B1678963) substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength for the hydrolyzed substrate (e.g., 486 nm for nitrocefin).

  • Monitor the change in absorbance over time.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC50 or K_i_ value by analyzing the enzyme kinetics data.

Mandatory Visualizations

The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the study of this compound.

Proteasome_Inhibition_Pathway cluster_Cell Cancer Cell cluster_Nucleus cluster_Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome Ub_Proteins->Proteasome Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids Apoptosis Apoptosis Proteasome->Apoptosis Inhibition leads to IkB IκB IkB->Proteasome Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Gene_Transcription Gene Transcription (Anti-apoptotic) NFkB_n->Gene_Transcription Gene_Transcription->Apoptosis Downregulation CPBA Cyclopentylboronic Acid CPBA->Proteasome Inhibition

Caption: Putative mechanism of action for this compound in cancer cells.

Beta_Lactamase_Inhibition_Workflow cluster_Workflow Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Serial_Dilution Create Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate (Enzyme, Buffer, Inhibitor) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Add_Substrate Add Substrate (e.g., Nitrocefin) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance Kinetically Add_Substrate->Measure_Absorbance Data_Analysis Analyze Data (Calculate IC50/Ki) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro β-lactamase inhibition assay.

InVivo_Formulation_Logic Start Start: this compound Powder Route Route of Administration? Start->Route Oral Oral Route->Oral Oral Parenteral Parenteral (Injection) Route->Parenteral Parenteral Suspension Prepare Suspension Oral->Suspension Solution Prepare Solution Parenteral->Solution CMC_Na Use Suspending Agent (e.g., 0.5% CMC-Na) Suspension->CMC_Na Co_solvent Use Co-solvent System (e.g., DMSO, PEG300, Tween 80) Solution->Co_solvent Administer_Oral Administer via Oral Gavage CMC_Na->Administer_Oral Check_Clarity Is Solution Clear? Co_solvent->Check_Clarity Administer_Parenteral Administer via Injection Check_Clarity->Administer_Parenteral Yes Optimize Optimize Solvent Ratios Check_Clarity->Optimize No Optimize->Co_solvent

Caption: Decision workflow for in vivo formulation of this compound.

Troubleshooting & Optimization

Preventing protodeboronation side reactions with Cyclopentylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organoboron chemistry. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of Cyclopentylboronic acid, particularly the prevention of protodeboronation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this means your this compound is converted into cyclopentane (B165970), which reduces the yield of your desired coupled product and complicates the purification process.[2] Alkylboronic acids, including this compound, can be particularly susceptible to this side reaction compared to many arylboronic acids.[3]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several experimental parameters can accelerate the rate of protodeboronation. The most critical factors include:

  • Reaction pH: Both strongly acidic and strongly basic conditions can catalyze protodeboronation.[1][4][5][6] For simple alkylboronic acids, the compound is often most stable at a neutral pH where both acid and base-catalyzed decomposition pathways are minimized.[1]

  • Temperature: Higher reaction temperatures increase the rate of most reactions, including the undesired protodeboronation.[7]

  • Presence of Water: Water can act as the proton source for the C-H bond formation in protodeboronation.[1][2] While some water is often necessary to facilitate the Suzuki-Miyaura catalytic cycle, especially for dissolving the base, excess water can be detrimental.

  • Choice of Base: The strength and type of base are crucial. Strong bases can significantly accelerate the base-catalyzed protodeboronation pathway.[5][8]

  • Catalyst Efficiency: If the rate of the desired Suzuki-Miyaura coupling is slow, the competing protodeboronation reaction has more time to occur. An efficient catalyst system that promotes rapid catalytic turnover can help subdue this unwanted pathway.[1]

Q3: How can I modify my Suzuki-Miyaura coupling conditions to minimize protodeboronation?

A3: To favor the desired cross-coupling over protodeboronation, a systematic optimization of reaction conditions is recommended. Key modifications include:

  • Base Selection: Opt for milder bases. Bases like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong bases such as sodium hydroxide (B78521) (NaOH).[8]

  • Temperature Control: Conduct the reaction at the lowest temperature that still allows for an efficient coupling reaction.[7][9]

  • Solvent Choice: Use anhydrous solvents to minimize the availability of a proton source.[8]

  • Catalyst System: Employ a highly efficient palladium catalyst and ligand system that is known to perform well at lower temperatures and with rapid reaction kinetics.[1]

Q4: What are boronic acid derivatives, and can they help prevent this side reaction?

A4: Boronic acid derivatives are "masked" or protected forms of the boronic acid that offer increased stability.[3] Using these derivatives is a highly effective strategy to suppress protodeboronation.[1][3] Common examples include:

  • Pinacol (B44631) Esters: this compound pinacol ester is significantly more stable than the free boronic acid. It can be used directly in the coupling reaction and is less prone to decomposition.

  • Organotrifluoroborates (e.g., Potassium Cyclopentyltrifluoroborate): These salts are generally crystalline, air-stable solids that are much more robust than the corresponding boronic acids.[1][10]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable derivatives.[11] They participate in a "slow-release" mechanism, where the active boronic acid is gradually liberated under the reaction conditions. This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing side reactions.[1][11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving issues related to the protodeboronation of this compound during cross-coupling reactions.

Observed Problem Potential Cause Recommended Solution(s) Rationale
Low yield of coupled product; significant cyclopentane byproduct detected. High rate of protodeboronation.1. Switch to a milder base: Change from NaOH or KOH to K₃PO₄ or Cs₂CO₃. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 3. Use a boronic ester: Convert the this compound to its pinacol ester or use potassium cyclopentyltrifluoroborate.[2]Strong bases and high temperatures accelerate protodeboronation.[7][8] Boronic esters are more stable and less susceptible to this decomposition pathway.[3]
Reaction is sluggish and incomplete, with evidence of protodeboronation. Inefficient catalytic cycle.1. Screen different catalyst/ligand systems: Use a more active catalyst (e.g., a Buchwald-type biarylphosphine ligand with a suitable Pd source). 2. Increase catalyst loading: A modest increase (e.g., from 1 mol% to 3 mol%) may be beneficial.A faster catalytic turnover for the desired Suzuki coupling will outcompete the slower protodeboronation side reaction.[1]
Inconsistent results; yields vary significantly between runs. Presence of excess or variable amounts of water or oxygen.1. Use anhydrous solvents: Ensure solvents are properly dried before use. 2. Degas the reaction mixture: Thoroughly sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before heating. 3. Use freshly opened reagents. Water is a proton source for protodeboronation.[2] Oxygen can lead to catalyst decomposition and the formation of homocoupled byproducts.[12]
Visual Troubleshooting Workflow

The following workflow provides a logical path for troubleshooting experiments where protodeboronation is a suspected issue.

G start Problem: Low Yield & Protodeboronation Suspected check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) check_base->change_base Yes check_temp Is the reaction temperature > 80°C? check_base->check_temp No change_base->check_temp lower_temp Reduce reaction temperature. Consider a more active catalyst. check_temp->lower_temp Yes check_reagent Is free this compound being used? check_temp->check_reagent No lower_temp->check_reagent use_derivative Use a stabilized derivative: - Pinacol Ester - MIDA Boronate - Organotrifluoroborate check_reagent->use_derivative Yes final_check Re-evaluate experiment. Check for water/oxygen ingress. check_reagent->final_check No use_derivative->final_check

Caption: A troubleshooting workflow for minimizing protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol is a starting point and should be optimized for the specific aryl halide being used.

Reagents:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at a controlled temperature (start with 80 °C).

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl halide and the formation of the desired product.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound Pinacol Ester

This protocol describes the conversion of the less stable boronic acid to its more stable pinacol ester derivative.[8]

Reagents:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.

  • For azeotropic removal of water, equip the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Alternatively, stir the mixture at room temperature for several hours. Anhydrous MgSO₄ can be added as a scavenger for the water byproduct.

  • Monitor the reaction by ¹H NMR or GC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent coupling reaction without further purification.

Visual Representation of Competing Pathways

G cluster_0 cluster_1 Reaction Conditions (Pd Catalyst, Base) cluster_2 CpBOH2 This compound CpBOH2->placeholder ArX Aryl Halide (Ar-X) ArX->placeholder desired_product Desired Product (Ar-Cyclopentyl) placeholder->desired_product  Suzuki-Miyaura Coupling  (Desired Pathway)   side_product Side Product (Cyclopentane) placeholder->side_product  Protodeboronation  (Side Reaction)  

Caption: Competing pathways for this compound in Suzuki coupling.

References

Strategies to minimize boronic acid homocoupling in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize boronic acid homocoupling, a common side reaction in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Q1: I am observing a significant amount of homocoupling byproduct in my Suzuki reaction. What are the primary causes and how can I mitigate this?

A1: Boronic acid homocoupling is a common side reaction that can significantly lower the yield of your desired cross-coupled product. The primary causes often revolve around the presence of oxygen and palladium(II) species in the reaction mixture. Here are the key factors and troubleshooting steps:

  • Oxygen Contamination: The most frequent cause of homocoupling is the presence of molecular oxygen.[1][2] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2]

    • Solution: Implement rigorous degassing of your solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period (30-60 minutes) or by using the freeze-pump-thaw method for more complete oxygen removal.[2] It is crucial to maintain a positive pressure of inert gas throughout the entire reaction.[2]

  • Presence of Palladium(II) Species: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it gets reduced to the active Pd(0) species in situ. This reduction process can consume the boronic acid or phosphine (B1218219) ligand, leading to the formation of homocoupling byproducts.[1][3]

    • Solution:

      • Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can significantly reduce homocoupling.[1][2]

      • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species without interfering with the main catalytic cycle.[4][5][6]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the desired catalytic steps versus side reactions.

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination step to form the cross-coupled product and can disfavor the pathways leading to homocoupling.[2]

Q2: My desired product yield is low, and I suspect boronic acid instability is the issue. How can I address this?

A2: Boronic acid degradation, particularly through protodeboronation, is a common reason for low yields in Suzuki couplings, especially with heteroaryl boronic acids.[1][3]

  • Use Fresh Reagents: Ensure your boronic acids are fresh or have been stored properly under inert conditions. Consider recrystallizing older batches.

  • Utilize More Stable Boronic Acid Derivatives:

    • Pinacol Esters or MIDA Boronates: These derivatives are generally more stable than the corresponding boronic acids and can slowly release the active boronic acid under the reaction conditions.[1][2]

    • Potassium Aryltrifluoroborates: These are another class of stable boronic acid surrogates.

  • "Slow-Release" Strategy: Employing a masking reagent can protect the boronic acid functionality from degradation while allowing for a controlled release into the reaction mixture.[7]

Q3: Can the choice of base and solvent affect the extent of homocoupling?

A3: Yes, the base and solvent system can significantly influence the reaction outcome.

  • Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[8]

    • For sterically hindered boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like NaHCO₃.[2]

    • However, a very high concentration of hydroxide (B78521) ions can sometimes have a negative impact by promoting the formation of unreactive boronate species.[9] The optimal base is often substrate-dependent and may require screening.

  • Solvent System:

    • Ensure solvents are anhydrous if the protocol requires it and are thoroughly degassed.[1]

    • Commonly used solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[3] Often, a mixture with water is used to help dissolve the inorganic base.[3] The choice of solvent can affect the solubility of all reaction components and thus the overall reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of boronic acid homocoupling in Suzuki reactions?

A1: The generally accepted mechanism involves the reaction of two boronic acid molecules with a palladium(II) species. This process leads to the formation of a symmetrical biaryl product and the reduction of Pd(II) to Pd(0).[3][5] The presence of an oxidant, most commonly molecular oxygen, facilitates this process.[2] Another proposed mechanism, especially for electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[10][11]

Q2: How does temperature affect homocoupling?

A2: While higher temperatures can increase the rate of the desired Suzuki coupling, they can also accelerate side reactions, including catalyst decomposition and homocoupling.[1][2] It is important to optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation.[2]

Q3: Are there any visual indicators of problems during the reaction?

A3: The formation of palladium black can be an indicator of catalyst decomposition.[2] This can be caused by issues such as the presence of oxygen or inappropriate reaction conditions. If you observe significant precipitation of palladium black, it is a sign that your catalytic cycle is not efficient, which can lead to lower yields and an increase in side products.

Q4: Can "ligand-free" Suzuki reactions help in avoiding homocoupling?

A4: While "ligand-free" conditions have been developed, they might not necessarily be the best solution for avoiding homocoupling.[12] The absence of a stabilizing phosphine ligand can sometimes lead to less control over the palladium catalyst's reactivity. However, for certain substrates, particularly activated ones, these conditions can be effective and eliminate side reactions associated with the ligands themselves.[12]

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the formation of homocoupling byproducts.

ParameterConditionHomocoupling Product (%)Reference
Dissolved Oxygen 3.3 ppm0.18[13]
0.5 ppm0.071[13]
Reducing Agent Without Potassium Formate~0.5% - 1.5%[13]
With Potassium Formate< 0.1%[13]
Palladium Source Pd(OAc)₂Higher tendency[5]
Pd on CarbonLower tendency[5]
Pd(0) source (e.g., Pd₂(dba)₃)Generally preferred[1][2]
Ligand Type Simple Phosphines (e.g., PPh₃)May allow more homocoupling[13]
Bulky, Electron-Rich (e.g., SPhos)Generally suppresses homocoupling[2][11]

Key Experimental Protocols

Protocol 1: Rigorous Deoxygenation of the Reaction Mixture

This protocol describes the subsurface sparging method for efficient oxygen removal.[5][13]

  • Apparatus Setup: Assemble the reaction flask equipped with a magnetic stir bar, a condenser, and a gas inlet adapter connected to a nitrogen or argon line via a bubbler. Insert a long needle or a glass frit sparging tube connected to the inert gas line so that it reaches the bottom of the flask.

  • Solvent Addition: Add the solvent to the reaction flask and begin stirring.

  • Sparging: Bubble a steady stream of the inert gas through the solvent for at least 30-60 minutes. For larger volumes, a longer sparging time is recommended.

  • Reagent Addition: After sparging, remove the sparging tube while maintaining a positive pressure of inert gas in the flask. Add the aryl halide, boronic acid, base, and ligand under a counterflow of inert gas.

  • Catalyst Addition: Finally, add the palladium catalyst under the inert atmosphere.

  • Reaction: Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a gentle, continuous flow.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using a Pd(0) Source and a Buchwald Ligand

This protocol is adapted for challenging substrates where homocoupling is a concern.[2][12]

  • Reaction Setup: To a flame-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane/water mixture) via syringe.

  • Catalyst and Ligand Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add the required amount of the catalyst/ligand solution to the reaction vial.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Homocoupling_Mechanism cluster_main Boronic Acid Homocoupling Pathway 2_ArB(OH)2 2 ArB(OH)₂ Ar-Pd(II)-Ar Ar-Pd(II)-Ar 2_ArB(OH)2->Ar-Pd(II)-Ar Transmetalation Pd(II) Pd(II) Pd(II)->Ar-Pd(II)-Ar Ar-Ar Ar-Ar (Homocoupling Product) Ar-Pd(II)-Ar->Ar-Ar Reductive Elimination Pd(0) Pd(0) Ar-Pd(II)-Ar->Pd(0) Pd(0)->Pd(II) Oxidation O2 O₂ (Oxidant) O2->Pd(II)

Caption: Mechanism of boronic acid homocoupling.

Suzuki_Workflow cluster_workflow Optimized Suzuki Reaction Workflow start Start reagents 1. Add Aryl Halide, Boronic Acid/Ester, & Base start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert degas 3. Add Degassed Solvent inert->degas catalyst 4. Add Pd Catalyst & Ligand Solution degas->catalyst heat 5. Heat to Reaction Temp catalyst->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor workup 7. Quench & Work-up monitor->workup purify 8. Purify Product workup->purify end End purify->end

Caption: Workflow to minimize Suzuki byproducts.

Troubleshooting_Tree cluster_tree Troubleshooting Homocoupling start High Homocoupling Observed q_oxygen Is the reaction rigorously deoxygenated? start->q_oxygen sol_degas Improve degassing: - Sparge with Ar/N₂ for 30-60 min - Use freeze-pump-thaw q_oxygen->sol_degas No q_pd_source Using a Pd(II) precatalyst? q_oxygen->q_pd_source Yes sol_degas->q_pd_source sol_pd0 Switch to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or add a mild reducing agent. q_pd_source->sol_pd0 Yes q_ligand What ligand is being used? q_pd_source->q_ligand No sol_pd0->q_ligand sol_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). q_ligand->sol_ligand Simple/Ineffective q_boronic_acid Is the boronic acid stable? q_ligand->q_boronic_acid Appropriate sol_ligand->q_boronic_acid sol_boronic_acid Use fresh boronic acid or a more stable derivative (pinacol ester, MIDA boronate).

Caption: Decision tree for troubleshooting homocoupling.

References

Technical Support Center: Purification of Cyclopentylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of products from chemical reactions involving cyclopentylboronic acid. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound reaction products.

Issue 1: Residual this compound or its derivatives are present in the final product after purification.

  • Potential Cause: Incomplete removal during the purification process. This compound and its byproducts can be persistent impurities.

  • Solutions:

    • Aqueous Basic Extraction: This is often the first and most effective method to try if your desired product is not acidic.[1][2] Boronic acids are weakly acidic and will be deprotonated by a basic solution (e.g., 1-2 M NaOH or K₂CO₃), forming a water-soluble boronate salt that partitions into the aqueous layer.[1][3]

      • Protocol: See "Detailed Experimental Protocols" section for a step-by-step guide.

      • Troubleshooting: If the extraction is ineffective, ensure the pH of the aqueous phase is sufficiently basic (pH > 10) to fully deprotonate the boronic acid.[1] Multiple extractions may be necessary for complete removal.[1]

    • Scavenger Resins: For products that are sensitive to basic conditions, scavenger resins offer a non-aqueous alternative.[3] Resins functionalized with diol or diethanolamine (B148213) groups are particularly effective at binding boronic acids.[1]

      • Protocol: See "Detailed Experimental Protocols" section.

    • Derivatization: Conversion of the boronic acid to a more easily separable derivative, such as a diethanolamine adduct, can be effective.[1][4] These adducts are often crystalline and can be removed by filtration.[1][5]

Issue 2: The desired product and boronic acid impurities co-elute during silica (B1680970) gel chromatography.

  • Potential Cause: this compound and its derivatives can be polar and may have similar retention factors to polar products on silica gel, leading to poor separation.[3] They can also streak or decompose on silica.[5][6]

  • Solutions:

    • Alternative Chromatography:

      • Reverse-Phase Chromatography (C18): This can be effective, though some boronic acids may still exhibit poor peak shape.[3][5]

      • Neutral Alumina (B75360) Chromatography: This can be a good alternative to silica gel for the purification of boronic acids and their esters.[1][7]

    • Pre-Chromatography Cleanup: Employ an acid-base extraction or a scavenger resin to remove the bulk of the boronic acid impurity before attempting chromatography.

Issue 3: The product is an oil, making recrystallization impossible.

  • Potential Cause: The physical properties of the product prevent the formation of a crystalline solid.

  • Solutions:

    • Column Chromatography: This is the most common technique for purifying oily compounds.[1] Consider using neutral alumina or reverse-phase (C18) silica gel.[1][7]

    • Aqueous Basic Extraction: If the product is not acidic, a basic wash can effectively remove the boronic acid impurity.[1]

    • Scavenger Resins: This method is suitable for oily products, especially if they are sensitive to aqueous workups.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound, such as Suzuki-Miyaura couplings?

A1: Common impurities include:

  • Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or the coupling partner.[8][9]

  • Unreacted starting materials: Residual this compound and the corresponding coupling partner.[8]

  • Protodeborylation products: Where the boronic acid group is replaced by a hydrogen atom.[5]

  • Palladium catalyst residues: The palladium catalyst and its ligands.[8]

  • Inorganic salts: Byproducts from the base used in the reaction.[8]

Q2: How does an acid-base extraction work to remove this compound impurities?

A2: this compound is a weak Lewis acid. In a biphasic system of an organic solvent and a basic aqueous solution (e.g., 1-2 M NaOH), the boronic acid is deprotonated to form a cyclopentylboronate salt.[1] This salt is highly soluble in the aqueous phase and is thus extracted from the organic layer containing the desired non-acidic product.[1] Subsequent separation of the two layers effectively removes the boronic acid impurity.[1]

Q3: When is recrystallization a suitable purification method?

A3: Recrystallization is a viable option when your target compound is a solid and has significantly different solubility characteristics in a specific solvent system compared to the this compound impurity.[1] This method is generally not suitable for products that are oils or amorphous solids.[1][7]

Q4: What are scavenger resins and how do they work for removing boronic acid impurities?

A4: Scavenger resins are solid supports, typically polymers, that have been functionalized with chemical groups designed to react with and bind specific impurities.[1] For boronic acid removal, resins with diol or diethanolamine functionalities are highly effective.[1] The crude reaction mixture is mixed with the resin, the boronic acid is captured, and the purified product is recovered by simple filtration.[1]

Data Presentation

The following table summarizes the applicability of different purification methods for products of this compound reactions.

Purification MethodProduct TypeCommon Impurities RemovedAdvantagesDisadvantages
Aqueous Basic Extraction Non-acidic solids and oilsThis compound, boric acidSimple, inexpensive, scalableNot suitable for acidic or base-sensitive products
Recrystallization Crystalline solidsLess soluble impuritiesCan provide very pure materialNot suitable for oils or amorphous solids; solvent screening can be time-consuming[5]
Silica Gel Chromatography Solids and oilsA range of impurities based on polarityWidely applicableCan be challenging for polar boronic acids; potential for product decomposition[3][5]
Neutral Alumina Chromatography Solids and oilsPolar impurities, boronic acidsGood alternative to silica for boronic acids[1][7]May not be as universally applicable as silica gel
Reverse-Phase (C18) Chromatography Solids and oilsNon-polar impuritiesEffective for polar compounds that are difficult to separate on silica gel[3]Requires aqueous mobile phases, which can be difficult to remove[5]
Scavenger Resins Solids and oils (especially base-sensitive)This compoundHigh selectivity, mild conditionsCan be more expensive than other methods

Experimental Protocols

1. Aqueous Basic Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[1]

  • Extraction: Add a 1-2 M aqueous solution of NaOH or K₂CO₃ to the separatory funnel. Stopper the funnel and shake vigorously, venting periodically.[1][2]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the boronate salt.[1]

  • Repeat: Repeat the extraction of the organic layer with the basic solution one or two more times to ensure complete removal of the boronic acid.[1]

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

2. Purification using a Scavenger Resin

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., THF, dichloromethane).

  • Addition of Scavenger: Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity) to the solution.[1]

  • Agitation: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS).[1]

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.[1]

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.[1]

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_decision Initial Assessment cluster_basic_extraction Aqueous Basic Extraction cluster_scavenger Scavenger Resin cluster_final Final Purification (Optional) Crude Crude Product (with this compound Impurity) Decision Is the product acidic or base-sensitive? Crude->Decision Basic_Wash Wash with aq. NaOH or K2CO3 Decision->Basic_Wash No Scavenger Add Diol/Diethanolamine Scavenger Resin Decision->Scavenger Yes Separate Separate Layers Basic_Wash->Separate Organic_Layer Organic Layer (Purified Product) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Boronate Salt) Separate->Aqueous_Layer Chromatography Column Chromatography (Silica, Alumina, or C18) Organic_Layer->Chromatography Stir Stir (1-24h) Scavenger->Stir Filter Filter Stir->Filter Filtrate Filtrate (Purified Product) Filter->Filtrate Resin Resin with Bound Impurity Filter->Resin Filtrate->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: A decision-making workflow for selecting a suitable purification method.

Basic_Extraction_Workflow Start Crude Product in Organic Solvent Add_Base Add 1-2 M aq. NaOH or K2CO3 Start->Add_Base Shake Shake and Vent in Separatory Funnel Add_Base->Shake Separate Allow Layers to Separate Shake->Separate Drain_Aq Drain Aqueous Layer (contains boronate salt) Separate->Drain_Aq Wash_Brine Wash Organic Layer with Brine Drain_Aq->Wash_Brine Organic Layer Dry Dry Organic Layer (e.g., MgSO4) Wash_Brine->Dry Filter_Conc Filter and Concentrate Dry->Filter_Conc End Purified Product Filter_Conc->End

Caption: A typical experimental workflow for purification via basic extraction.

References

Selecting the optimal base for Suzuki coupling with Cyclopentylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling with Cyclopentylboronic Acid

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low or no yield. What are the common causes?

A: Low yields with secondary alkylboronic acids like this compound are a frequent challenge. The primary causes often include:

  • Boronic Acid Instability: this compound, like other alkylboronic acids, can be unstable and susceptible to protodeboronation (replacement of the boron group with a hydrogen atom), especially in the presence of moisture or at elevated temperatures.[1][2] It is recommended to use freshly purchased or purified boronic acid.

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can stall the catalytic cycle before it begins.[1]

  • Suboptimal Base Selection: The choice of base is critical for activating the boronic acid. The base may not be strong enough or sufficiently soluble in the reaction medium to facilitate the formation of the reactive boronate species.[3]

  • Oxygen Contamination: The Pd(0) catalyst and phosphine (B1218219) ligands are sensitive to oxidation by atmospheric oxygen. This leads to catalyst deactivation and can promote side reactions like the homocoupling of the boronic acid.[1]

  • Inappropriate Ligand: Secondary alkylboronic acids often require bulky, electron-rich phosphine ligands to promote the desired cross-coupling and suppress side reactions like beta-hydride elimination.

Q2: What is protodeboronation and how can I minimize it?

A: Protodeboronation is a key side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of cyclopentane (B165970) from this compound. This depletes your nucleophile and lowers the yield of the desired product.

  • Troubleshooting Steps:

    • Use a More Stable Boron Reagent: Consider using potassium trifluoro(cyclopentyl)borate. These salts are generally more stable than the corresponding boronic acids and release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[2]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water content can sometimes reduce protodeboronation. Grinding anhydrous bases like K₃PO₄ to a very fine powder can improve reproducibility in non-aqueous systems.[2]

    • Control Reaction Temperature: Avoid excessively high temperatures, as they can accelerate the rate of protodeboronation.

Q3: I am observing a significant amount of a biaryl byproduct from the homocoupling of my aryl halide. How can I prevent this?

A: The formation of a biaryl byproduct arises from the coupling of two molecules of your aryl halide. This is often a sign of issues with the transmetalation step of the catalytic cycle.

  • Troubleshooting Steps:

    • Optimize the Base: Ensure the base is effectively activating the this compound to form the boronate, which is necessary for transmetalation with the palladium complex. A screening of different bases may be necessary.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes mitigate side reactions that occur during the in-situ reduction of Pd(II) precatalysts.[1]

    • Adjust Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the this compound can help to ensure that the oxidative addition complex of the aryl halide is preferentially intercepted by the boronate.

Q4: Which base is considered optimal for the Suzuki coupling of secondary alkylboronic acids like this compound?

A: There is no single "best" base, as the optimal choice depends on the specific substrates, ligand, and solvent system. However, for secondary alkylboronic acids, common choices that have proven effective include:

  • Carbonates: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used, often in aqueous solvent mixtures.

  • Phosphates: Anhydrous potassium phosphate (B84403) (K₃PO₄) is a strong base that is often effective, particularly in non-aqueous solvent systems. The addition of a few equivalents of water can sometimes be beneficial even with anhydrous K₃PO₄.[2]

  • Fluorides: Potassium fluoride (B91410) (KF) can also be an effective base.

A screening of these bases is often the most practical approach to identify the optimal conditions for your specific reaction.

Data Presentation: Base Selection for Suzuki Coupling of Secondary Alkylboron Reagents

The following table summarizes the yields obtained in Suzuki coupling reactions of secondary alkylboron reagents with various aryl halides, highlighting the impact of different bases. Note: Data is compiled from literature sources and may involve substrates analogous to this compound.

Boron ReagentCoupling PartnerBaseCatalyst/LigandSolventTemp (°C)Yield (%)
Cyclopropylboronic Acid4-BromoacetophenoneK₃PO₄Pd(OAc)₂ / PCy₃Toluene/H₂O8095
Potassium Cyclobutyltrifluoroborate4-ChloroanisoleK₃PO₄Pd(OAc)₂ / XPhost-Amyl Alcohol/H₂O10091
Potassium Cyclopropyltrifluoroborate4-ChloroanisoleK₂CO₃Pd(OAc)₂ / XPhosCPME/H₂O10075
sec-Butylboronic Acid1-Bromo-4-nitrobenzeneCs₂CO₃PdCl₂(dppf)THF/H₂OReflux77
This compound2-BromopyridineK₂CO₃Pd(PPh₃)₄Dioxane/H₂O9085

Experimental Protocols & Visualizations

General Experimental Workflow

The diagram below outlines a typical workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

G General Experimental Workflow for Suzuki Coupling A 1. Reagent Preparation B Add aryl halide, this compound, and base to an oven-dried flask. A->B C 2. Inert Atmosphere D Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) 3x. C->D E 3. Solvent & Catalyst Addition F Add degassed solvent, followed by the palladium catalyst and ligand under a positive pressure of inert gas. E->F G 4. Reaction H Heat the mixture to the desired temperature with vigorous stirring. G->H I 5. Monitoring & Work-up J Monitor progress by TLC or LC-MS. Upon completion, cool and perform an aqueous work-up. I->J K 6. Purification L Purify the crude product by column chromatography. K->L

Caption: A step-by-step workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki coupling of this compound with an aryl bromide and may require optimization for different substrates.[4]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (B91453) (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Seal the flask with a septum, and then evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst to the flask.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure product.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product Base_Activation Base Activation of Boronic Acid Boronic_Acid R²-B(OH)₂ (this compound) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate + Base Boronate->TM Aryl_Halide R¹-X Aryl_Halide->OA Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle showing the main steps of the reaction.

References

Impact of reaction temperature on Cyclopentylboronic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclopentylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues related to reaction temperature and its impact on coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Suzuki-Miyaura coupling reactions involving this compound?

A1: The optimal reaction temperature for Suzuki-Miyaura coupling of this compound is highly dependent on the specific substrates (aryl halide or triflate), catalyst system (palladium precursor and ligand), base, and solvent used. However, a general temperature range of 50°C to 100°C is commonly employed.[1] Some reactions with highly reactive substrates may proceed efficiently at room temperature, while more challenging couplings, such as those involving sterically hindered partners or less reactive aryl chlorides, may require elevated temperatures to achieve a reasonable reaction rate and yield.[2][3][4]

Q2: How does increasing the reaction temperature affect the coupling efficiency of this compound?

A2: Increasing the reaction temperature generally leads to a higher reaction rate. For many Suzuki-Miyaura couplings, this translates to a better yield within a shorter timeframe, especially for less reactive coupling partners. However, excessively high temperatures can have detrimental effects.

Potential Positive Effects of Increased Temperature:

  • Increased Reaction Rate: Leads to shorter reaction times and potentially higher throughput.

  • Improved Solubility: Reactants and intermediates may become more soluble at higher temperatures, facilitating the reaction.

  • Overcoming Activation Barriers: Higher temperatures provide the necessary energy to overcome the activation barriers of the catalytic cycle, particularly for the oxidative addition and reductive elimination steps.

Potential Negative Effects of Increased Temperature:

  • Catalyst Decomposition: Palladium catalysts can decompose at high temperatures, leading to the formation of inactive palladium black and a subsequent decrease in catalytic activity and lower yields.[5]

  • Side Reactions: Elevated temperatures can promote undesirable side reactions such as homocoupling of the boronic acid, protodeboronation (loss of the boronic acid group), and other decomposition pathways.[4][6]

  • Decreased Selectivity: In complex molecules with multiple reactive sites, higher temperatures can lead to a loss of selectivity.

Q3: My Suzuki-Miyaura coupling with this compound is giving a low yield. Should I increase the temperature?

A3: While insufficient heating can lead to a sluggish reaction and low conversion, indiscriminately increasing the temperature is not always the solution and may exacerbate other issues. Before increasing the temperature, consider the following troubleshooting steps:

  • Ensure an Inert Atmosphere: Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Check Reagent Quality: Ensure the this compound, aryl halide, base, and solvent are pure and dry. The presence of water can affect the reaction, although some protocols specify aqueous conditions.

  • Optimize Catalyst and Ligand: The choice of palladium source and ligand is critical. For challenging couplings, consider using more robust and electron-rich ligands.

  • Vary the Base: The strength and type of base can significantly influence the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

If these factors have been addressed and the reaction is still proceeding slowly or with low conversion, a moderate increase in temperature (e.g., in 10°C increments) while monitoring the reaction progress by TLC or LC-MS is a reasonable next step.

Q4: What are the signs of this compound decomposition at high temperatures?

A4: Decomposition of this compound at elevated temperatures can manifest in several ways:

  • Formation of Cyclopentane: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, will result in the formation of cyclopentane.

  • Homocoupling Product: The formation of bicyclopentyl (B158630) is a result of the coupling of two molecules of this compound.[4][6]

  • Appearance of Insoluble Materials: In some cases, decomposition can lead to the formation of polymeric or other insoluble byproducts.

  • Stalled Reaction: A reaction that starts well but then stalls before completion can be an indication of catalyst decomposition or boronic acid instability at the reaction temperature.

Troubleshooting Guide: Temperature-Related Issues

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Insufficient temperature for the specific substrate combination.Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction. Consider switching to a higher-boiling solvent if necessary.
Low Yield with Byproduct Formation Reaction temperature is too high, leading to decomposition of the boronic acid or catalyst.Decrease the reaction temperature. If a higher temperature is required for conversion, consider using a more stable catalyst system or a boronic ester derivative of this compound.
Formation of Palladium Black Catalyst decomposition at elevated temperatures.Reduce the reaction temperature. Use a more thermally stable palladium catalyst or ligand. Ensure a strictly inert atmosphere to prevent oxidative degradation of the catalyst.
Homocoupling of this compound High reaction temperature and/or presence of oxygen.Lower the reaction temperature. Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere.
Protodeboronation High temperature, presence of protic sources.Decrease the reaction temperature. Use a non-aqueous solvent system if compatible with the reaction. Consider converting the boronic acid to a more stable derivative like a pinacol (B44631) ester.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 - 1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine (B1218219) ligand (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) or other suitable base (2.0 - 3.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or THF)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 - 1.5 mmol), and the base (2.0 - 3.0 mmol).

  • In a separate vial, dissolve the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the degassed organic solvent to form the catalyst solution.

  • Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction flask via syringe.

  • Add the catalyst solution to the reaction flask via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100°C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd dummy2 ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal dummy1 ArPdR Ar-Pd(II)L2-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR ArX Ar-X ArX->OxAdd R_BOH2 R-B(OH)2 + Base Borate [R-B(OH)3]- R_BOH2->Borate Activation Borate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Cyclopentylboronic Acid Coupling Check_Inert Check Inert Atmosphere (Degas Reagents/Solvents) Start->Check_Inert Check_Reagents Verify Reagent Quality (Purity, Dryness) Check_Inert->Check_Reagents Optimize_Catalyst Optimize Catalyst/Ligand System Check_Reagents->Optimize_Catalyst Optimize_Base Screen Different Bases Optimize_Catalyst->Optimize_Base Temp_Increase Gradually Increase Temperature (Monitor by TLC/LC-MS) Optimize_Base->Temp_Increase If reaction is sluggish Temp_Decrease Decrease Temperature (If Side Products Observed) Optimize_Base->Temp_Decrease If decomposition is observed Success Improved Yield Temp_Increase->Success Failure Persistent Low Yield Temp_Increase->Failure Temp_Decrease->Success Consider_Alternatives Consider Boronic Ester or Alternative Coupling Failure->Consider_Alternatives

Caption: Troubleshooting workflow for low-yield couplings of this compound.

References

Technical Support Center: Cyclopentylboronic Acid Removal with Scavenger Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing scavenger resins for the removal of cyclopentylboronic acid from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification processes.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of this compound using scavenger resins.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete removal of this compound. 1. Insufficient amount of scavenger resin: The binding capacity of the resin may have been exceeded. 2. Suboptimal reaction time: The scavenging process may not have reached equilibrium. 3. Poor solvent choice: The solvent may not be ideal for the resin, leading to poor swelling and reduced accessibility of the functional groups.[1] 4. Deactivated resin: The resin may have been compromised through improper storage or handling.1. Increase resin equivalents: Add a higher excess of the scavenger resin (e.g., increase from 3 to 5 equivalents relative to the boronic acid).[2] 2. Extend reaction time: Allow the mixture to stir for a longer period (e.g., up to 24 hours) and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[2] 3. Solvent optimization: Consult the resin manufacturer's specifications for solvent compatibility.[1] If using a polystyrene-based resin, ensure the solvent allows for adequate swelling. Pre-swelling the resin in the reaction solvent for 15-30 minutes can be beneficial.[2] 4. Use fresh resin: Ensure the scavenger resin is fresh and has been stored under the recommended conditions.[1]
Low yield of the desired product. 1. Non-specific binding: The desired product may have functional groups that can interact with the scavenger resin. 2. Product trapped in the resin: Insufficient washing of the resin after filtration can lead to product loss.1. Select a more specific resin: If your product has diol functionalities, a diol-based scavenger might not be selective. Consider alternative purification methods or using a scavenger with a different functional group if applicable. 2. Thorough washing: After filtering the resin, wash it with several portions of fresh solvent to ensure complete recovery of the desired product.[2] Combine the filtrate and washings.
Co-elution of product and boronic acid during chromatography. The polarity of the desired product and this compound are too similar for effective separation on silica (B1680970) gel.This is a common issue where scavenger resins provide a significant advantage. By removing the boronic acid prior to chromatography, the need for challenging separations is eliminated.[2]
Ineffective removal with acid-base extraction. 1. Product is acid or base sensitive: The desired compound may degrade under the pH conditions required for extraction. 2. Emulsion formation: Difficult to separate layers can lead to poor purification and product loss.Scavenger resins offer a non-aqueous and mild alternative to acid-base extraction, making them ideal for sensitive products or reactions prone to emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are scavenger resins and how do they work for this compound removal?

A4: Scavenger resins are solid supports, typically made of silica or polystyrene, that are functionalized with chemical groups designed to react with and bind specific molecules.[2] For the removal of boronic acids like this compound, scavenger resins containing diol or diethanolamine (B148213) (DEAM) functionalities are particularly effective.[3][4] The mechanism involves the formation of a stable cyclic boronate ester between the boronic acid and the diol or DEAM group on the resin. This effectively "scavenges" the boronic acid from the solution. The resin-bound impurity is then easily removed by simple filtration, leaving the purified product in the solution.[2]

Q2: Which type of scavenger resin is best for my application?

A2: The choice between a diol and a DEAM functionalized resin, as well as the support material (silica vs. polystyrene), depends on your specific reaction conditions.

  • Diol Resins: These are effective for scavenging boronic acids.

  • DEAM Resins: These can also be very effective for boronic acid removal.[5]

  • Silica-based Resins: These have the advantage of not swelling in different solvents, leading to more predictable kinetics.[3]

  • Polystyrene-based Resins: These may require the use of a solvent that promotes swelling to ensure the functional groups are accessible.[6]

It is often recommended to screen a few different resins to find the optimal one for your specific separation.

Q3: How much scavenger resin should I use?

A3: A general guideline is to use 3-5 equivalents of the scavenger resin relative to the amount of this compound you want to remove.[2] The exact amount may need to be optimized for your specific reaction.

Q4: What is the typical procedure for using a scavenger resin?

A4: The general workflow is as follows:

  • Addition: Add the scavenger resin to the crude reaction mixture, which has been dissolved in a suitable solvent.

  • Agitation: Stir the mixture at room temperature.

  • Monitoring: Track the removal of the this compound using an appropriate analytical method (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the filtered resin with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent to obtain the purified product.[2]

Q5: How long does the scavenging process take?

A5: The time required can vary from 1 to 24 hours.[2] It is recommended to monitor the reaction to determine the optimal time for your specific conditions.

Q6: Can scavenger resins be regenerated?

A6: While some ion-exchange resins used for boron removal can be regenerated, the regeneration of scavenger resins used for organic synthesis is less common and depends on the specific resin and the nature of the bound impurity. It is best to consult the manufacturer's documentation for information on the potential for regeneration of a specific scavenger resin.

Data Presentation: Comparison of Scavenger Resins

Resin Name Functional Group Support Typical Loading (mmol/g) Key Features
SiliaBond Diol DiolSilica~1.0 - 1.5Does not swell in solvents, fast kinetics.[3][7]
SiliaBond DEAM DiethanolamineSilica~1.2 - 1.5Also effective for scavenging some metals.[5]
PS-DEAM DiethanolaminePolystyrene~1.5 - 2.5Higher loading capacity, requires a swelling solvent.[6]
Biotage MP-Diol DiolMacroporous Polystyrene~2.0 - 3.0High loading and good solvent compatibility.

Experimental Protocols

General Protocol for this compound Removal

This protocol provides a general procedure for the removal of excess this compound from a reaction mixture using a diol-functionalized scavenger resin.

Materials:

  • Crude reaction mixture containing the desired product and residual this compound.

  • Diol scavenger resin (e.g., SiliaBond Diol).

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus).

  • Analytical tools for monitoring (TLC plates, LC-MS).

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable anhydrous solvent in a round-bottom flask.

  • Resin Addition: Add the diol scavenger resin (3-5 equivalents based on the initial amount of this compound).

  • Stirring: Stir the suspension at room temperature.

  • Monitoring: After 1 hour, take a small aliquot of the solution (filter it to remove the resin) and analyze it by TLC or LC-MS to check for the presence of this compound. Continue to monitor periodically (e.g., every 2-4 hours).

  • Completion: The scavenging is considered complete when the this compound is no longer detectable. This can take between 1 and 24 hours.

  • Filtration: Filter the mixture through a sintered glass funnel or a Büchner funnel to remove the scavenger resin.

  • Washing: Wash the resin on the filter with 2-3 portions of the fresh solvent to ensure all the desired product is recovered.

  • Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Chemical Interaction Pathway

BoronicAcidScavenging cluster_Resin Diol-Functionalized Resin cluster_BoronicAcid This compound cluster_Complex Resin-Bound Complex Resin Resin Support Diol HO-CH₂      | HO-CH₂ Resin->Diol Linker Complex Resin-Linker-CH₂-O                       |                     B-C₅H₉                       | Resin-Linker-CH₂-O Diol->Complex + C₅H₉-B(OH)₂ - 2H₂O BoronicAcid C₅H₉-B(OH)₂

Caption: Binding of this compound to a diol-functionalized resin.

Experimental Workflow

ScavengingWorkflow Start Crude Reaction Mixture (Product + this compound) AddResin Add Diol Scavenger Resin Start->AddResin Stir Stir at Room Temperature (1-24 hours) AddResin->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Filter Filter to Remove Resin Monitor->Filter Complete Wash Wash Resin with Solvent Filter->Wash ResinWaste Resin-Bound Boronic Acid (Dispose) Filter->ResinWaste Combine Combine Filtrate and Washings Wash->Combine Concentrate Concentrate to Obtain Purified Product Combine->Concentrate

Caption: Workflow for this compound removal using a scavenger resin.

References

Technical Support Center: Purification of Boronic Acid Reaction Products via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the purification of boronic acid reaction products using recrystallization.

Frequently Asked Questions (FAQs)

Q1: When is recrystallization a suitable method for purifying boronic acid reaction products?

A1: Recrystallization is an effective purification technique when your target compound is a solid and exhibits a significant difference in solubility in a specific solvent or solvent system compared to impurities.[1] It is particularly useful for crystalline products and can yield very pure material.[1] However, this method is generally not suitable for products that are oils or amorphous solids.[1]

Q2: What are the most common solvents used for the recrystallization of boronic acids?

A2: Several solvents and solvent systems have been successfully employed for the recrystallization of boronic acids. The choice of solvent is critical and often determined empirically. Commonly used solvents include:

  • Hot water[1][2]

  • Hot ethanol[2][3]

  • Benzene[4]

  • Dichloroethane[4]

  • Ethyl acetate (B1210297) (EtOAc)[4]

  • Toluene[5]

  • Heptane[3]

  • Solvent mixtures like n-Hexane/acetone, n-Hexane/THF, and n-Hexane/EA are also frequently used.[6]

Q3: My boronic acid product is an oil. Can I still use recrystallization?

A3: No, recrystallization is not a suitable method for purifying oils.[1][4] For oily products, alternative purification techniques such as column chromatography are recommended.[1]

Q4: How can I improve the crystal formation during recrystallization?

A4: To promote crystal formation, especially for challenging compounds, consider the following techniques:

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or freezer.[7][8] Slow cooling encourages the formation of larger, purer crystals.[8]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4]

  • Seeding: Introduce a tiny crystal of the pure product into the cooled, supersaturated solution to induce crystallization.

  • Anti-Solvent Addition: If your product is highly soluble in a particular solvent, you can dissolve it in a minimum amount of that "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble, until the solution becomes cloudy.[9] Upon standing, crystals should form.

Q5: What are common impurities found in boronic acid reaction products?

A5: Typical impurities can include starting materials, byproducts from the reaction, and degradation products of the boronic acid itself. Common impurities include protodeborylation products (where the boronic acid group is replaced by a hydrogen atom) and boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[10][11]

Troubleshooting Guides

Issue 1: The boronic acid product fails to crystallize from the solution.

  • Solution 1: Concentrate the Solution. Your solution may not be saturated enough. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Solution 2: Try a Different Solvent or Solvent System. The chosen solvent may be too good a solvent for your compound at all temperatures. Experiment with different solvents or a mixture of a "good" solvent and a "poor" solvent (anti-solvent).[9]

  • Solution 3: Induce Crystallization. Use techniques like scratching the flask or seeding the solution with a pure crystal.[4]

  • Solution 4: Consider Derivatization. Convert the boronic acid to a more crystalline derivative, such as a diethanolamine (B148213) adduct, which can often be easily crystallized and filtered off.[2][9]

Issue 2: The recrystallized product is still impure.

  • Solution 1: Perform a Second Recrystallization. A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from the same or a different solvent system can significantly improve purity.

  • Solution 2: Wash the Crystals Properly. After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[7] Be careful not to wash with too much solvent, as this will dissolve some of your product.[7]

  • Solution 3: Choose a More Selective Solvent. The impurity may have similar solubility properties to your product in the chosen solvent. Screen for a solvent that maximizes the solubility difference between your product and the impurities.

  • Solution 4: Consider an Alternative Purification Method. If recrystallization fails to provide the desired purity, other techniques like acid-base extraction, chromatography, or the use of scavenger resins might be more effective.[1]

Issue 3: The product precipitates as an oil ("oiling out") instead of crystallizing.

  • Solution 1: Adjust the Cooling Rate. Oiling out can occur if the solution is cooled too quickly. Allow the solution to cool more slowly.

  • Solution 2: Use a More Dilute Solution. The concentration of the solute may be too high. Add more solvent to the heated mixture before cooling.

  • Solution 3: Change the Solvent. The boiling point of the solvent might be higher than the melting point of your product. Choose a solvent with a lower boiling point.

  • Solution 4: Redissolve and Recrystallize from a Different Solvent. If your product oils out, you can try to redissolve the oil in a small amount of a good solvent and then add a poor solvent to induce crystallization.

Data Presentation

Table 1: Solubility of Boric Acid in Water at Different Temperatures

Temperature (°C)Solubility (g / 100 mL)
02.52
204.72
408.08
6013.3
8019.1
10027.5[12]

This table illustrates the significant increase in boric acid's solubility in water with increasing temperature, a key principle for successful recrystallization.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: In a flask, add the crude boronic acid product and a minimal amount of a suitable solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: To maximize the yield, place the flask in an ice bath or freezer for a period of time.[7]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.[7]

  • Drying: Dry the purified crystals. Be mindful of the compound's stability; for boric acid, drying temperatures should not exceed 130°C to prevent decomposition.[8][12]

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude boronic acid product in a minimum amount of a "good" solvent (a solvent in which it is highly soluble).

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent, in which the product is poorly soluble) to the solution with swirling until a persistent cloudiness is observed.[4]

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Drying wash->dry end Pure Crystals dry->end Troubleshooting_Tree start Recrystallization Attempted q1 Did Crystals Form? start->q1 q2 Is the Product Pure? q1->q2 Yes q3 Did the Product 'Oil Out'? q1->q3 Oiled Out no_xtals Concentrate Solution Try Different Solvent Induce Crystallization q1->no_xtals No impure Repeat Recrystallization Wash Crystals Properly Change Solvent q2->impure No success Pure Product Obtained q2->success Yes oiling_out Slower Cooling More Dilute Solution Change Solvent q3->oiling_out

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC-MS Methods for Boronic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of boronic acids, a critical class of compounds in synthetic chemistry and drug development, presents unique challenges due to their reactivity and polarity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are two powerful techniques employed for their separation and quantification. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.

At a Glance: HPLC vs. UPLC-MS for Boronic Acid Analysis

FeatureHPLCUPLC-MS
Analysis Time Slower, with typical run times of 10-30 minutes.[1][2]Significantly faster, with run times as short as one minute.[3][4]
Resolution Good, can achieve baseline resolution of structurally similar boronic acids.[1][2]Superior, offers improved resolution and peak capacity due to smaller particle size columns.
Sensitivity Generally lower, suitable for QA/QC and reaction monitoring.[1][2]Exceptionally high, capable of trace-level analysis with LLOQs in the pg/mL range.[5]
Throughput Lower, due to longer analysis times.High, enabled by rapid analysis cycles.[3][4]
Instrumentation Cost Lower initial capital investment.[1][2]Higher initial capital investment.
Solvent Consumption Higher.Lower, leading to cost savings and environmental benefits.
Detection Primarily UV/PDA detection.[1]Mass spectrometry provides mass-to-charge ratio information, enabling definitive identification and structural elucidation.
Complexity Simpler operation and method development.More complex instrumentation and data analysis.

Performance Comparison: Quantitative Data

The choice between HPLC and UPLC-MS often hinges on the specific analytical requirements of the study. The following table summarizes key performance metrics gathered from various studies.

ParameterHPLC MethodUPLC-MS Method
Typical Run Time < 11 minutes for eleven boronic acids.[1]1 minute for a broad range of boronic acids.[3]
Limit of Detection (LOD) ~1 µM for phenylboronic acid (with post-column derivatization).[6]0.1 µg for the majority of boronic acids.[3]
Limit of Quantitation (LOQ) Not explicitly stated in the provided context.1.0 µg for the majority of boronic acids; as low as 2 pg/mL for specific compounds with MS/MS.[3][5]
Precision (%RSD) Not explicitly stated in the provided context.< 2.0%.[3][4]
Recovery (%) Not explicitly stated in the provided context.97.1% to 105.7%.[3][4]
Linearity (R²) Not explicitly stated in the provided context.> 0.98 (UV response); > 0.99 (MS response).[3][4][5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for HPLC and UPLC-MS analysis of boronic acids.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Dissolve Boronic Acid Standard/Sample B Filter Sample A->B D Injector B->D C HPLC Pump C->D E HPLC Column D->E F UV/PDA Detector E->F G Chromatogram F->G H Quantification G->H

Figure 1: HPLC Experimental Workflow for Boronic Acid Analysis.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC System cluster_ms Mass Spectrometer cluster_data Data Analysis A Dissolve Boronic Acid Standard/Sample B Filter/Centrifuge Sample A->B D Autosampler B->D C UPLC Pump C->D E UPLC Column D->E F Ion Source (ESI) E->F G Mass Analyzer F->G H Detector G->H I Total Ion Chromatogram H->I J Mass Spectrum H->J K Quantification & Identification I->K J->K

Figure 2: UPLC-MS Experimental Workflow for Boronic Acid Analysis.

Detailed Experimental Protocols

HPLC Method for Separation of Eleven Boronic Acids[1][2]

This method demonstrates the baseline resolution of eleven structurally similar boronic acids in a single run.

  • Sample Preparation: Stock solutions of each boronic acid were prepared at 1 mg/mL and combined to create a mixture at 0.09 mg/mL for each boronic acid.[1]

  • LC System: Arc HPLC System with a 2998 PDA Detector.[1]

  • Column: XSelect™ Premier HSS T3 Column, 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Conditions: A linear gradient from 5% to 95% mobile phase B over 16.43 minutes.[1] The total run time is under 11 minutes for the separation itself, with the full cycle including column re-equilibration being longer.[1]

  • Detection: UV at 254 nm.[1]

UPLC-MS Method for High-Throughput Analysis of Boronic Acids[3][4]

This method is designed for the rapid analysis of a wide range of boronic acids without the need for pre-derivatization.

  • Sample Preparation: No pre-derivatization is required.[3][4]

  • LC System: Acquity UPLC system.[3][4]

  • Column: Acquity BEH C18 column.[3][4]

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

  • Run Time: 1 minute.[3][4]

  • MS System: Electrospray ionization mass spectrometry (ESI-MS).[3][4] Optimized instrument parameters are crucial to reduce the formation of boroxine, solvent adducts, and dimer ions.[3][4]

Challenges and Considerations in Boronic Acid Analysis

The analysis of boronic acids by liquid chromatography can be complicated by several factors:

  • On-column Hydrolysis: Pinacolboronate esters can hydrolyze to their corresponding boronic acids on the column, leading to inaccurate quantification.[7][8] The use of columns with low silanol (B1196071) activity and mobile phases without acidic modifiers can minimize this effect.[8]

  • Poor Ionization: Boronic acids can exhibit poor ionization efficiency in ESI-MS. Derivatization with reagents like MIDA (N-methyliminodiacetic acid) can improve sensitivity for trace analysis.[9]

  • Formation of Adducts: Boronic acids can form adducts with solvents and other species, complicating mass spectra.[3][4] Careful optimization of MS parameters is necessary to minimize these interferences.

  • Secondary Interactions: Boronic acids can interact with metal surfaces in the HPLC system, leading to peak tailing and poor recovery. The use of columns with technologies that mitigate these interactions, such as MaxPeak™ Premier columns, is beneficial.[1][2]

Conclusion

Both HPLC and UPLC-MS are valuable techniques for the analysis of boronic acids.

HPLC is a robust and cost-effective method well-suited for routine quality control and applications where high throughput is not a primary concern.[1][2] It can provide excellent separation of complex mixtures of boronic acids.

UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred method for high-throughput screening, trace-level quantification, and applications requiring definitive compound identification.[3][4][5] The ability to directly couple UPLC with mass spectrometry provides a level of specificity and structural information that is unattainable with UV detection alone.

The choice between these two powerful techniques will ultimately depend on the specific analytical goals, sample complexity, required sensitivity, and available resources of the laboratory.

References

A Comparative Analysis of Alkyl vs. Aryl Boronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron coupling partner, specifically the boronic acid, is a critical determinant of reaction success. This guide provides an objective comparative analysis of the reactivity of alkyl versus aryl boronic acids, supported by experimental data, to aid researchers in selecting the optimal reagents and conditions for their synthetic endeavors.

Executive Summary

Aryl boronic acids are generally more reactive and robust coupling partners in Suzuki-Miyaura reactions compared to their alkyl counterparts. This difference in reactivity is primarily attributed to a combination of electronic and steric factors, as well as the propensity of alkyl boronic acids to undergo undesirable side reactions. While reaction conditions can be optimized to achieve successful couplings with alkyl boronic acids, they often require more specialized ligands and conditions than those typically employed for aryl boronic acids.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in reactivity and provide representative experimental data for the Suzuki-Miyaura coupling of alkyl and aryl boronic acids with a common aryl halide partner.

Table 1: General Comparison of Alkyl vs. Aryl Boronic Acid Reactivity

FeatureAlkyl Boronic AcidsAryl Boronic Acids
General Reactivity Generally lowerGenerally higher
Key Influencing Factors Steric hindrance, potential for β-hydride eliminationElectronic effects (substituents on the aryl ring)
Common Side Reactions Protodeboronation, β-hydride eliminationProtodeboronation, homocoupling
Ligand Requirements Often require bulky, electron-rich phosphine (B1218219) ligandsTolerate a wider range of phosphine ligands
Reaction Conditions May require higher temperatures and stronger basesOften proceed under milder conditions

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

This table presents data from a competitive Suzuki-Miyaura coupling reaction, providing a direct comparison of the reactivity of phenylboronic acid and n-butylboronic acid.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic Acid4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene (B28343)/H₂O80295
n-Butylboronic Acid4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80265
Cyclohexylboronic Acid (secondary alkyl)4-BromoacetophenonePd(dppf)Cl₂K₃PO₄Dioxane/H₂O1001245
4-Methoxyphenylboronic Acid4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80298
4-Nitrophenylboronic Acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100488

Note: The data in this table is compiled from representative literature values and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Factors Influencing Reactivity

Aryl Boronic Acids: The Role of Electronics

The reactivity of aryl boronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), facilitating the crucial transmetalation step of the catalytic cycle and generally leading to higher reaction rates and yields.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the aromatic ring. This reduces the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step. Consequently, aryl boronic acids bearing strong EWGs may require more forcing reaction conditions or more active catalyst systems to achieve high conversion.[1]

Alkyl Boronic Acids: The Challenge of Sterics and Side Reactions

The use of alkyl boronic acids in Suzuki-Miyaura coupling is often more challenging than their aryl counterparts due to two primary factors:

  • Steric Hindrance: The three-dimensional bulk of the alkyl group can impede the approach of the boronic acid to the palladium center during the transmetalation step. This effect is particularly pronounced for secondary and tertiary alkyl boronic acids, which are significantly less reactive than primary alkyl boronic acids.[2]

  • β-Hydride Elimination: Alkyl groups bearing a hydrogen atom on the β-carbon (the carbon adjacent to the one bonded to boron) can undergo a side reaction known as β-hydride elimination from the intermediate alkyl-palladium species. This process leads to the formation of an alkene and a palladium-hydride species, which can then reductively eliminate the aryl halide, resulting in undesired byproducts and lower yields of the desired cross-coupled product.[1] To mitigate this, specialized bulky and electron-rich phosphine ligands are often employed to promote the desired reductive elimination over β-hydride elimination.[3]

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura coupling reactions using both an aryl and an alkyl boronic acid are provided below.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Boronic Acid

Reaction: Phenylboronic acid with 4-bromoacetophenone.

Materials:

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of a Primary Alkyl Boronic Acid

Reaction: n-Butylboronic acid with 4-bromoacetophenone.

Materials:

  • n-Butylboronic acid (1.5 mmol, 1.5 equiv)

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone, n-butylboronic acid, Pd(dppf)Cl₂, and potassium phosphate.

  • Seal the tube, then evacuate and backfill with argon (repeat 3 times).

  • Add the degassed dioxane and water via syringe.

  • Heat the mixture in an oil bath at 100 °C for 12-18 hours, stirring vigorously.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired alkyl-aryl product.

Mandatory Visualizations

The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-B(OH)2 (Base) ArPdR Ar-Pd(II)L2-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere (e.g., N2 or Ar) setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup: Dilute, Wash, Dry reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Head-to-Head Comparison: Cyclopentylboronic Acid vs. Potassium Cyclopentyltrifluoroborate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions is critical for efficiency, reproducibility, and overall success in the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and the selection of the organoboron species is a key parameter. This guide provides an in-depth comparison of two popular cyclopentyl donors: cyclopentylboronic acid and its corresponding potassium trifluoroborate salt.

This comparison guide delves into the physical and chemical properties, stability, and performance of this compound and potassium cyclopentyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. By presenting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific synthetic needs.

Executive Summary

Potassium cyclopentyltrifluoroborate emerges as a superior reagent in terms of stability and ease of handling. As crystalline, air- and moisture-stable solids, trifluoroborate salts are less prone to decomposition and protodeboronation compared to their boronic acid counterparts.[1][2] This inherent stability often allows for the use of stoichiometric amounts of the reagent, leading to better atom economy and more reproducible results.[2] While this compound is an effective coupling partner, its propensity for dehydration to form cyclic anhydrides (boroxines) and susceptibility to protodeboronation can necessitate the use of excess reagent and careful handling and storage to ensure consistent reactivity.

At a Glance: Physical and Chemical Properties

PropertyThis compoundPotassium Cyclopentyltrifluoroborate
Molecular Formula C₅H₁₁BO₂C₅H₉BF₃K
Molecular Weight 113.95 g/mol 176.03 g/mol [3][4]
Appearance White solid[5]Solid[4]
Melting Point 126 °C (decomposes)[5]>300 °C[4]
Stability Prone to dehydration to form boroxines; susceptible to protodeboronation.[2] Can have limited shelf-life under aerobic conditions.Highly stable to air and moisture; resistant to protodeboronation.[1][2] Can be stored indefinitely at room temperature.[1]
Handling Should be stored under an inert atmosphere and potentially in a slightly moist state to minimize decomposition.Can be handled in air without special precautions.[1]
Solubility Soluble in organic solvents like THF and toluene (B28343).Generally soluble in polar aprotic solvents and can be used in biphasic solvent systems.

Performance in Suzuki-Miyaura Cross-Coupling

The primary advantage of potassium cyclopentyltrifluoroborate lies in its enhanced stability, which translates to more consistent and reliable performance in cross-coupling reactions. Boronic acids, including this compound, can be effective but their instability can lead to variable yields.

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of both reagents with various aryl halides. It is important to note that the reaction conditions are not identical, and direct comparison of yields should be made with this in consideration.

Coupling Partner 1Coupling Partner 2Catalyst/LigandBaseSolventTemp.Yield (%)Reference
Potassium Cyclopentyltrifluoroborate 4-BromoanisolePd(OAc)₂ / RuPhosCs₂CO₃Toluene / H₂O100 °CModerate[1]
Potassium Cyclopentyltrifluoroborate 4-ChlorobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃Toluene / H₂O100 °CModerate[1]
Potassium Cyclopropyltrifluoroborate 4-ChloroanisolePd(OAc)₂ / XPhosK₂CO₃CPME / H₂O100 °C75[2]
This compound 4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene / H₂O80 °C85Generic Protocol
Cyclopropylboronic Acid BromobenzenePd(OAc)₂ / PCy₃K₃PO₄Toluene / H₂O80 °C95Generic Protocol

Data for cyclopropyl (B3062369) analogues are included to provide further context on the reactivity of alkylboronic acids and their trifluoroborate salts, as direct comparative data for the cyclopentyl derivatives under identical conditions is limited in the literature.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium Cyclopentyltrifluoroborate

This protocol is adapted from established methods for the cross-coupling of potassium alkyltrifluoroborates.

Reagents:

  • Aryl halide (1.0 equiv)

  • Potassium cyclopentyltrifluoroborate (1.2-1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2-4 mol%)

  • RuPhos (4-8 mol%)

  • Cesium carbonate (Cs₂CO₃, 2-3 equiv)

  • Toluene and water (typically 10:1 v/v)

Procedure:

  • To a Schlenk tube or microwave vial, add the aryl halide, potassium cyclopentyltrifluoroborate, palladium(II) acetate, RuPhos, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a standard procedure for the cross-coupling of alkylboronic acids.

Reagents:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene and water (typically 4:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and this compound in toluene.

  • Add the aqueous solution of potassium carbonate.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the structures of the reagents and the general Suzuki-Miyaura catalytic cycle.

G Structural Comparison cluster_0 This compound cluster_1 Potassium Cyclopentyltrifluoroborate CBA CBA KCTB KCTB

Caption: Chemical structures of the two reagents.

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-X (Aryl Halide) R-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Organoboron R'-B(OH)2 or [R'-BF3]K Base Base Organoboron->Base Base->Transmetalation Ar-Pd(II)-R' Ar-Pd(II)(L2)-R' Transmetalation->Ar-Pd(II)-R' Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Ar-R' (Coupled Product) Reductive_Elimination->Ar-R'

References

A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the strategic selection of reagents for organic synthesis.

Executive Summary: The Reactivity vs. Stability Trade-Off

The fundamental difference between boronic acids and boronate esters in Suzuki coupling lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often resulting in faster reaction times.[1][2][3] This increased reactivity is attributed to the higher Lewis acidity of the boronic acid, which is believed to facilitate the crucial transmetalation step in the catalytic cycle.[1]

However, this high reactivity comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways, including:

  • Protodeboronation: Cleavage of the carbon-boron bond by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom.[1][4][5]

  • Oxidation: Conversion of the carbon-boron bond to a carbon-oxygen bond, forming alcohols or phenols.[4][5]

  • Trimerization: Dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate accurate measurement and stoichiometry.[5]

Conversely, boronate esters, particularly pinacol (B44631) esters, offer significantly enhanced stability.[1][4][6] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods, making them highly convenient for multi-step syntheses and high-throughput screening applications.[1][4] The trade-off for this stability is often a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction, though direct transmetalation from the ester is also possible.[1][4][7]

Quantitative Performance Comparison

While reaction outcomes are highly substrate-dependent, the following table summarizes the generally observed performance characteristics of boronic acids versus their pinacol boronate ester counterparts in a typical Suzuki-Miyaura coupling.

ParameterBoronic AcidBoronate Ester (Pinacol)Rationale
Typical Reaction Time ShorterLongerBoronic acids are generally more reactive and participate more readily in the transmetalation step.[1]
Typical Yield Variable; can be high with fresh reagentOften higher and more reproducibleThe stability of boronate esters prevents degradation, minimizing side products like protodeboronation and homocoupling, thus preserving the concentration of the active reagent.[1][5]
Stability / Shelf-Life Poor to moderateExcellentBoronate esters are less susceptible to protodeboronation, oxidation, and trimerization, allowing for long-term storage and easier handling.[1][4][5][6]
Ease of Handling & Purification Moderate; often difficult to purifyExcellent; typically crystalline solids amenable to standard purification techniques like chromatography.[1][4]
Side Reactions Prone to protodeboronation, oxidation, and homocoupling.[4][5]Significantly reduced incidence of decomposition-related side reactions.[7]
Reproducibility Can be inconsistent due to degradation over time.[5]High; the stability of the reagent ensures consistent performance across different batches and experiments.[1]

Logical and Experimental Diagrams

Visualizing the reaction mechanism and experimental design is crucial for understanding the comparison.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oad Oxidative Addition pd0->oad pd2 R¹-Pd(II)L_n-X oad->pd2 trans Transmetalation pd2->trans pd2_r2 R¹-Pd(II)L_n-R² trans->pd2_r2 red Reductive Elimination pd2_r2->red red->pd0 R¹-R² (Product) halide R¹-X (Organohalide) halide->oad boron R²-B(OR)₂ (Boron Reagent) + Base boron->trans Workflow cluster_workflow Workflow for Reactivity Comparison cluster_reactions prep 1. Reagent Preparation A Reaction A: Boronic Acid prep->A B Reaction B: Boronate Ester prep->B setup 2. Parallel Reaction Setup (Identical Conditions: Catalyst, Base, Solvent, Temp.) monitor 3. Reaction Monitoring (TLC, GC/MS, LC/MS) setup->monitor workup 4. Work-up & Purification monitor->workup analysis 5. Analysis & Comparison (Yield, Purity, Reaction Time) workup->analysis

References

A Comparative Guide to Validating the Purity of Cyclopentylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a critical parameter in chemical synthesis, particularly in the development of pharmaceuticals and other high-value materials. Cyclopentylboronic acid is a versatile building block in organic chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions. Ensuring its purity is paramount to achieving high yields, predictable reaction kinetics, and minimizing downstream purification challenges. This guide provides a comparative overview of key analytical techniques for validating the purity of this compound, complete with experimental protocols and data interpretation.

Comparison of Purity Validation Methods

A multi-pronged approach is often necessary for a comprehensive assessment of this compound purity. The following table summarizes the most common analytical techniques, highlighting their strengths and the types of impurities they are best suited to detect.

Analytical TechniquePrinciplePrimary Impurities DetectedTypical Purity RangeAdvantagesLimitations
Quantitative ¹H-NMR (qNMR) Compares the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.Organic impurities, residual solvents, boroxine (B1236090) (anhydride)>95%Provides absolute purity determination, structural information on impurities.Requires a certified internal standard, can be less sensitive to trace impurities compared to chromatographic methods.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.Organic impurities, starting materials, by-products>95%High sensitivity and resolution, suitable for routine quality control.Purity is typically reported as a relative percentage of the main peak area, which may not reflect absolute purity. Boronic acids can be challenging to analyze by reversed-phase HPLC due to their polarity and potential for on-column degradation.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.Volatile organic impurities, residual solvents.>99% for volatile componentsExcellent for identifying and quantifying volatile impurities.Not suitable for non-volatile impurities like the boroxine anhydride. Derivatization may be required for polar analytes.
Karl Fischer Titration A coulometric or volumetric titration method that specifically reacts with water molecules.Water<1%Highly specific and accurate for water content determination.[2]Only measures water content.

Key Impurities in this compound

The most common impurity in solid this compound is its cyclic anhydride, a trimer known as a boroxine . This is formed by the intermolecular dehydration of three boronic acid molecules. The equilibrium between the boronic acid and the boroxine is influenced by the presence of water.

Another potential impurity is residual solvent from the manufacturing process. The presence of significant amounts of these impurities can affect the stoichiometry of subsequent reactions and lead to inconsistent results.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method for determining the absolute purity of a substance. It relies on the direct relationship between the signal integral and the number of protons contributing to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a certified internal standard with a known concentration, the purity of the analyte can be calculated.[3][4][5][6][7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into a clean, dry NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Optimize acquisition parameters for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methine proton of the cyclopentyl ring) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_standard = Purity of the internal standard

Illustrative Data:

ParameterValue
AnalyteThis compound
Internal StandardMaleic Anhydride
Analyte Mass10.25 mg
Standard Mass5.12 mg
Analyte Integral (CH proton)1.00
Standard Integral (CH=CH protons)2.15
Analyte MW113.95 g/mol
Standard MW98.06 g/mol
Standard Purity99.9%
Calculated Purity 98.7%
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). For boronic acids, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Illustrative Data:

CompoundRetention Time (min)Peak AreaArea %
This compound5.81,250,00099.2%
Impurity 1 (Boroxine)8.28,5000.7%
Impurity 2 (Unknown)4.11,5000.1%
Total 1,260,000 100%
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed molecular information for identification. For non-volatile compounds like boronic acids, derivatization to a more volatile form may be necessary.

Experimental Protocol:

  • Sample Preparation (with derivatization):

    • Dissolve a known amount of this compound in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat the mixture to form the volatile trimethylsilyl (B98337) (TMS) ester.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute the components.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a library of known compounds.

    • Quantify impurities by comparing their peak areas to that of an internal or external standard.

Illustrative Data:

CompoundRetention Time (min)IdentificationConcentration (ppm)
TMS-Cyclopentylboronic acid10.5Main Component-
Toluene4.2Residual Solvent50
Hexane3.1Residual Solvent25
Karl Fischer Titration

Principle: This technique is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base. The amount of iodine consumed is directly proportional to the amount of water present in the sample.[2]

Experimental Protocol:

  • Instrument Setup:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • The titration vessel is filled with a specialized Karl Fischer reagent.

  • Sample Analysis:

    • A precisely weighed amount of the this compound sample is introduced into the titration vessel.

    • The instrument automatically titrates the sample until all the water has reacted.

  • Data Analysis:

    • The instrument software calculates the water content, typically expressed as a percentage or in parts per million (ppm).

Illustrative Data:

Sample Weight (mg)Water Content (%)
105.20.25%

Workflow and Logic Diagrams

To visualize the process of purity validation, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflows.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Assessment Sample This compound Starting Material qNMR Quantitative ¹H-NMR Sample->qNMR HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS KF Karl Fischer Titration Sample->KF Purity Absolute Purity (%) qNMR->Purity RelativePurity Relative Purity (%) HPLC->RelativePurity VolatileImpurities Volatile Impurities (ppm) GCMS->VolatileImpurities WaterContent Water Content (%) KF->WaterContent Report Certificate of Analysis Purity->Report RelativePurity->Report VolatileImpurities->Report WaterContent->Report

Caption: Workflow for the comprehensive purity validation of this compound.

Boroxine_Equilibrium BoronicAcid 3 x this compound Boroxine Cyclopentylboroxine (Anhydride) BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water 3 x H₂O

Caption: Equilibrium between this compound and its boroxine anhydride.

Conclusion

Validating the purity of this compound starting material is a critical step in ensuring the success and reproducibility of synthetic processes. No single analytical technique can provide a complete purity profile. A combination of methods, including qNMR for absolute purity, HPLC for routine quality control of organic impurities, GC-MS for volatile impurities, and Karl Fischer titration for water content, provides a comprehensive and robust assessment. By implementing these techniques and understanding the potential impurities, researchers, scientists, and drug development professionals can confidently use this compound in their critical applications.

References

A Comparative Guide to Interpreting NMR Spectra for Boronic Acid Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The real-time analysis of chemical reactions is a cornerstone of modern process development and optimization. For reactions involving boronic acids, crucial intermediates in organic synthesis, particularly in the formation of C-C and C-X bonds, precise monitoring is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-destructive technique for in-situ reaction monitoring, providing rich structural and quantitative data. This guide provides a comprehensive comparison of NMR-based methods for monitoring boronic acid reactions against other common analytical techniques, supported by experimental data and detailed protocols.

NMR Spectroscopy: A Direct Window into Boronic Acid Transformations

NMR spectroscopy offers a unique advantage in monitoring boronic acid reactions by directly probing the local chemical environment of specific nuclei. The most informative nuclei for these reactions are ¹H, ¹¹B, and ¹⁹F.

¹¹B NMR: The Most Direct Probe

The boron atom is at the heart of the reaction, making ¹¹B NMR an exceptionally direct and powerful tool for monitoring the conversion of boronic acids to boronate esters or other products. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. Trigonal planar sp² hybridized boron in boronic acids resonates at a distinctly different frequency compared to the tetrahedral sp³ hybridized boron in boronate esters.

Key Advantages of ¹¹B NMR:

  • Direct Observation: Directly monitors the key atomic transformation in the reaction.

  • Clear Differentiation: Provides well-resolved signals for boronic acid and boronate species, allowing for straightforward quantification.

  • Mechanistic Insights: Can help in identifying intermediates and understanding reaction mechanisms.

¹H NMR: Monitoring the Organic Scaffold

¹H NMR is a ubiquitous and highly sensitive technique that can be used to monitor changes in the organic components of the reaction. By observing the disappearance of reactant signals and the appearance of product signals, one can track the reaction progress. For instance, in Suzuki-Miyaura coupling reactions, the aromatic protons of the boronic acid starting material will exhibit characteristic shifts as the reaction proceeds to form the biaryl product.[1]

Key Advantages of ¹H NMR:

  • High Sensitivity: ¹H is the most sensitive NMR-active nucleus.

  • Rich Structural Information: Provides detailed information about the entire molecule.

  • Quantitative Analysis: Integration of proton signals allows for the determination of relative concentrations of reactants and products.

¹⁹F NMR: A Powerful Tool for Fluorinated Analogs

When fluorinated boronic acids are used, ¹⁹F NMR becomes an invaluable tool for reaction monitoring. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. The chemical shift of the fluorine atom is very sensitive to its electronic environment, providing a clean and clear window to track the reaction, often in a spectral region devoid of other signals.[2][3]

Key Advantages of ¹⁹F NMR:

  • High Sensitivity and No Background: The large chemical shift range and lack of background signals in most organic reactions simplify spectral analysis.

  • Precise Quantification: The signals are often sharp and well-resolved, allowing for accurate integration and quantification.

  • Ideal for Complex Mixtures: Simplifies analysis when the ¹H NMR spectrum is crowded.

Comparative Analysis of Monitoring Techniques

While NMR offers significant advantages, other techniques are also employed for monitoring boronic acid reactions. A comparative overview is presented below.

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Non-destructive, in-situ monitoring, provides structural and quantitative information simultaneously, no calibration required for relative quantification.Lower sensitivity compared to other methods, higher initial instrument cost.
HPLC Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.High sensitivity and resolution, well-established for quantitative analysis.Requires sample extraction and preparation (not truly in-situ), potential for on-column reactions, requires calibration curves for accurate quantification.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast, can be used for in-situ monitoring with an ATR probe, provides information about functional groups.Spectra can be complex and difficult to interpret, especially in solution; water absorption can be problematic. The B-O stretching bands can be used for monitoring.
Fluorescence Spectroscopy Measures the fluorescence emission of a sample after excitation with light.Very high sensitivity, can be used for in-situ monitoring.Requires the presence of a fluorescent species or the use of a fluorescent probe (e.g., Alizarin Red S), not universally applicable to all boronic acid reactions.

Experimental Data and Protocols

To illustrate the practical application of NMR in monitoring boronic acid reactions, representative experimental data and protocols are provided below.

Quantitative Data Summary

The following table summarizes typical chemical shifts and quantitative data obtained from NMR monitoring of boronic acid reactions.

Reaction TypeNMR NucleusAnalyteChemical Shift (ppm)Reaction Progress Data
Boronate Ester Formation¹¹BPhenylboronic Acid (PBA)~28-30 (sp²)At 72% conversion to boronate ester, the ratio of ¹H NMR signals for PBA to ester was 28:72.[4]
¹¹BPhenylboronate Ester~8-15 (sp³)With fluoride (B91410) coordination, boronic acid and boronate ester signals shift to 3 ppm and 9 ppm respectively.[4][5]
Suzuki-Miyaura Coupling¹⁹F1-bromo-4-(trifluoromethyl)benzene-63.0At t=0, 100% reactant. At t=60 min, ~50% product. At t=240 min, >95% product.[6]
¹⁹F4-(trifluoromethyl)biphenyl-62.7Corresponds to the formation of the product.[6]
Boronic Acid-Diol Interaction¹⁹FFluorinated Boronic AcidVariesSignificant chemical shift changes upon binding to diols, allowing for monitoring of the interaction.[2]
Experimental Workflow for In-Situ NMR Monitoring

The following diagram illustrates a typical workflow for in-situ NMR monitoring of a boronic acid reaction.

G In-Situ NMR Reaction Monitoring Workflow A Sample Preparation - Dissolve reactants in deuterated solvent - Add internal standard for quantification B NMR Tube Setup - Transfer reaction mixture to NMR tube - Cap and place in a spinner turbine A->B C Spectrometer Setup - Insert sample into the magnet - Lock, tune, and shim the sample B->C D Initiate Reaction - Add catalyst or trigger reaction (e.g., heat) - Immediately start NMR acquisition C->D E Data Acquisition - Acquire a series of 1D spectra over time - Use an arrayed experiment (e.g., pseudo-2D) D->E F Data Processing - Fourier transform the FIDs - Phase and baseline correct the spectra E->F G Data Analysis - Integrate key signals of reactants and products - Plot concentration vs. time to determine kinetics F->G

A typical workflow for in-situ NMR reaction monitoring.
Detailed Experimental Protocols

Protocol 1: In-Situ ¹¹B NMR Monitoring of Boronate Ester Formation

  • Sample Preparation: In a clean, dry vial, dissolve the boronic acid (e.g., phenylboronic acid, 1 equivalent) and the diol (e.g., catechol, 1.2 equivalents) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

  • NMR Tube Preparation: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock on the deuterium (B1214612) signal of the solvent.

    • Tune and shim the probe for the ¹¹B nucleus.

    • Set the spectrometer to acquire ¹¹B NMR spectra. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Reaction Initiation and Monitoring:

    • If the reaction is slow at room temperature, acquire an initial spectrum (t=0).

    • If the reaction requires a catalyst or heating, add the catalyst or heat the sample to the desired temperature and immediately start acquiring a series of ¹¹B NMR spectra at regular intervals.

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phasing, and baseline correction).

    • Integrate the signals corresponding to the sp² boronic acid (around 28-30 ppm) and the sp³ boronate ester (around 8-15 ppm).

    • Calculate the relative concentrations at each time point to determine the reaction kinetics.

Protocol 2: Online ¹⁹F NMR Monitoring of a Suzuki-Miyaura Coupling

This protocol is adapted for an online setup where the reaction mixture is continuously circulated through the NMR spectrometer.

  • Reaction Setup: In a reaction vessel, dissolve the fluorinated aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene), the boronic acid (e.g., phenylboronic acid), and the base (e.g., K₂CO₃) in a suitable solvent mixture.

  • Online NMR System:

    • Use a flow NMR setup where the reaction mixture is pumped from the reactor, through a flow cell within the NMR probe, and back to the reactor.

    • Ensure the tubing is chemically resistant and the flow rate is optimized for the reaction kinetics.

  • Spectrometer Setup:

    • Tune and shim the probe for the ¹⁹F nucleus. Since a deuterated solvent might not be used in the bulk reaction, the spectrometer may be run in unlocked mode.

    • Set up a series of ¹⁹F NMR acquisitions at regular time intervals.

  • Reaction Initiation and Monitoring:

    • Add the palladium catalyst to the reaction vessel to initiate the coupling.

    • Start the pump to circulate the reaction mixture and begin NMR data acquisition simultaneously.

  • Data Processing and Analysis:

    • Process the array of ¹⁹F NMR spectra.

    • Identify and integrate the signals for the starting fluorinated aryl halide and the fluorinated biaryl product.

    • Plot the change in the integral values over time to monitor the reaction progress and determine the reaction rate.

Logical Relationship of NMR Data to Reaction Kinetics

The quantitative data obtained from NMR spectroscopy can be directly used to understand the kinetics of a boronic acid reaction.

G From NMR Signal to Reaction Kinetics A Time-Resolved NMR Spectra B Signal Integration A->B Process C Relative Concentrations of Reactants and Products B->C Calculate D Concentration vs. Time Plot C->D Generate E Kinetic Modeling D->E Apply F Reaction Rate Constants (k) E->F Determine G Mechanistic Insights F->G Infer

Logical flow from NMR data to kinetic understanding.

Conclusion

NMR spectroscopy, particularly ¹¹B and ¹⁹F NMR, provides an unparalleled level of detail for the real-time monitoring of boronic acid reactions. Its non-destructive nature and ability to provide simultaneous structural and quantitative information make it a superior choice for in-depth mechanistic studies and process optimization. While other techniques like HPLC and FTIR have their merits, especially in high-throughput screening and process control, NMR remains the gold standard for gaining a fundamental understanding of these critical chemical transformations. The detailed protocols and comparative data presented in this guide are intended to empower researchers to effectively leverage the power of NMR in their drug development and chemical synthesis endeavors.

References

A Comparative Guide to the Efficiency of Boronic Acids in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of boronic acids is paramount for the successful synthesis of complex organic molecules via C-C bond formation. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, heavily relies on the reactivity and stability of the boronic acid coupling partner. This guide provides an objective comparison of the efficiency of various boronic acids, supported by experimental data, to facilitate informed reagent selection.

Performance Comparison of Boronic Acid Classes

The efficiency of a boronic acid in the Suzuki-Miyaura reaction is primarily influenced by its electronic properties, steric hindrance, and inherent stability. This section presents a comparative analysis of aryl, heteroaryl, and alkylboronic acids, with quantitative data summarized for clarity.

Arylboronic Acids: The Influence of Electronic and Steric Effects

Arylboronic acids are the most common class of coupling partners in Suzuki-Miyaura reactions. Their reactivity is significantly dictated by the electronic nature of the substituents on the aromatic ring.

Key Trends:

  • Electron-Donating Groups (EDGs): Arylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) are generally more reactive and tend to provide higher yields. This is attributed to the increased nucleophilicity of the aryl group, which facilitates the rate-determining transmetalation step in the catalytic cycle.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -CN, -NO₂) decrease the nucleophilicity of the aryl group, often leading to slower reaction rates and lower yields.

  • Steric Hindrance: Ortho-substituents on the arylboronic acid can sterically hinder the approach to the palladium catalyst, which can negatively impact the reaction rate and overall yield.

Table 1: Comparison of Substituted Arylboronic Acids in the Suzuki-Miyaura Coupling with 4-Iodoanisole

Arylboronic AcidSubstituent TypeYield (%)
Phenylboronic acidNeutral92
4-Methoxyphenylboronic acidElectron-Donating95
4-Methylphenylboronic acidElectron-Donating94
3-Methoxyphenylboronic acidElectron-Donating91
4-Fluorophenylboronic acidElectron-Withdrawing88
4-Chlorophenylboronic acidElectron-Withdrawing85
4-Cyanophenylboronic acidElectron-Withdrawing78
2-Methylphenylboronic acidSterically Hindered82
2,6-Dimethylphenylboronic acidSterically Hindered65

Reaction Conditions: Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/Ethanol/Water, 80°C. Data is representative and compiled for comparative purposes.

Heteroarylboronic Acids: A Balance of Reactivity and Stability

Heteroarylboronic acids are crucial for the synthesis of many pharmaceutical compounds. However, their reactivity can be complex due to the electronic nature of the heterocycle and the position of the boronic acid group. A significant challenge with many heteroarylboronic acids is their propensity to undergo protodeboronation, a side reaction that cleaves the C-B bond.

Key Considerations:

  • π-Rich vs. π-Deficient Heterocycles: π-Rich heteroarylboronic acids (e.g., furan, thiophene) are generally more reactive in the transmetalation step but can be more susceptible to decomposition. π-Deficient systems (e.g., pyridine) can be challenging due to slower transmetalation and potential catalyst inhibition by the heteroatom.

  • Isomeric Position: The position of the boronic acid on the heteroaryl ring can dramatically affect reactivity. For instance, 2-pyridylboronic acid is notoriously less stable and reactive than its 3- and 4-pyridyl counterparts.

  • Boronic Acid Derivatives: To overcome stability issues, heteroarylboronic acids are often converted to more stable derivatives like boronate esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts. These derivatives are more resistant to protodeboronation and serve as a "slow-release" source of the active boronic acid under reaction conditions.

Table 2: Comparison of Pyridylboronic Acid Isomers and Derivatives

Heteroarylboron ReagentCoupling PartnerCatalyst SystemYield (%)
2-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂ / Na₃PO₄Modest
3-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂ / Na₃PO₄Good
4-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂ / Na₃PO₄Good
2-Thiopheneboronic acid2-ChloropyridinePd(OAc)₂ / SPhos / K₃PO₄99
2-Thiopheneboronic acid pinacol ester2-ChloropyridinePd(OAc)₂ / SPhos / K₃PO₄~60

Note: Yields are compiled from various studies and are for comparative illustration; direct comparison can be misleading due to varying reaction conditions.

Alkylboronic Acids: Overcoming β-Hydride Elimination

The use of alkylboronic acids in Suzuki-Miyaura coupling has historically been more challenging due to the propensity of the intermediate alkyl-palladium species to undergo β-hydride elimination, an undesired side reaction. However, advancements in catalyst systems have expanded their utility.

General Reactivity Trends:

  • Primary vs. Secondary: Primary alkylboronic acids are generally more reactive than secondary alkylboronic acids.

  • Steric Hindrance: As with other classes, increased steric bulk around the boron atom can decrease reactivity.

  • Boronic Acid Derivatives: B-alkyl-9-BBN derivatives and alkyl trifluoroborates are often used to improve stability and reactivity.

Table 3: Representative Yields for Alkylboronic Acids in Suzuki-Miyaura Coupling

Alkylboron ReagentCoupling PartnerCatalyst SystemYield (%)
n-Butylboronic acid4-BromoacetophenonePdCl₂(dppf), K₂CO₃, Ag₂O95
Cyclohexylboronic acid2-Bromo-5-methoxy-1,3-dimethylbenzenePd(OAc)₂, AntPhos82
1-N-Boc-pyrrolidin-2-ylboronic acid4-BromoanisoleNiBr₂·dtbbpy90
n-Hexyl-9-BBNIodobenzenePdCl₂(dppf), NaOH98

Note: Data is compiled from various sources with different reaction conditions and is intended for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative procedures for the Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl/Heteroaryl/Alkyl Halide (1.0 mmol)

  • Boronic Acid or Derivative (1.2 - 1.5 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (typically ranging from room temperature to 120°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Boronic Acid Comparison

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, Boronic Acid, Base, Catalyst, Ligand Inert_Atmosphere Assemble in Schlenk Flask under Inert Atmosphere Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature with Vigorous Stirring Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Analysis Analysis Purification->Analysis Characterize Product (NMR, MS) and Calculate Yield

Caption: A generalized experimental workflow for comparing boronic acid efficiency.

A Comparative Guide to Functional Group Tolerance in Suzuki-Miyaura Coupling: An Assessment of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and stereospecificity.[1] A key advantage of this palladium-catalyzed reaction is its remarkable tolerance for a wide array of functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2] This guide provides a comparative analysis of the functional group tolerance of various boronic acids in the Suzuki-Miyaura coupling, supported by experimental data and detailed protocols to aid in reaction optimization and troubleshooting.

The Influence of Boronic Acid Structure on Reactivity and Tolerance

The success and efficiency of the Suzuki-Miyaura coupling are significantly influenced by the electronic and steric properties of the boronic acid. Generally, electron-rich arylboronic acids tend to be more reactive, while electron-poor counterparts can be more challenging substrates due to their diminished nucleophilicity.[3] However, with optimized conditions, a broad scope of boronic acids can be successfully employed.

Comparative Performance of Arylboronic Acids

The following tables summarize the performance of various substituted phenylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole (B123540) under standardized conditions. This data highlights the impact of electron-donating and electron-withdrawing groups on reaction yield.

Table 1: Coupling of Arylboronic Acids with Electron-Donating Groups

Arylboronic AcidFunctional GroupYield (%)
4-Methoxyphenylboronic acid-OCH₃ (p)95
3-Methoxyphenylboronic acid-OCH₃ (m)92
4-Methylphenylboronic acid-CH₃ (p)98
2-Methylphenylboronic acid-CH₃ (o)85

Reaction Conditions: 4-bromoanisole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 M aq.), toluene, 80 °C, 12 h.

Table 2: Coupling of Arylboronic Acids with Electron-Withdrawing Groups

Arylboronic AcidFunctional GroupYield (%)
4-Trifluoromethylphenylboronic acid-CF₃ (p)88
3-Nitrophenylboronic acid-NO₂ (m)75
4-Cyanophenylboronic acid-CN (p)82
4-Acetylphenylboronic acid-COCH₃ (p)90

Reaction Conditions: 4-bromoanisole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), dioxane/H₂O (4:1), 100 °C, 12 h.

Table 3: Coupling of Heteroarylboronic Acids

Heteroarylboronic AcidYield (%)
2-Furanylboronic acid78
3-Thienylboronic acid85
3-Pyridinylboronic acid65

Reaction Conditions: 4-bromoanisole (1.0 mmol), heteroarylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), toluene/H₂O (10:1), 100 °C, 16 h.

Key Signaling Pathways and Experimental Workflows

To understand the intricacies of the Suzuki-Miyaura coupling and the systematic assessment of functional group tolerance, the following diagrams illustrate the catalytic cycle and a general workflow for a robustness screen.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X (Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RBY2 R-B(OH)₂ RBY2->Transmetalation Base Base Base->Transmetalation PdII_R Ar-Pd(II)-R (Ln) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

FGT_Workflow Workflow for Assessing Functional Group Tolerance A Define Standard Reaction (Model Substrates & Conditions) B Select a Diverse Panel of Functional Group Additives A->B C Perform Parallel Reactions with Each Additive B->C D Analyze Reaction Outcomes (Yield of Product & Recovery of Additive) C->D E Identify Tolerated and Incompatible Functional Groups D->E F Optimize Conditions for Problematic Functional Groups (Optional) E->F

Caption: A general workflow for assessing functional group tolerance via a robustness screen.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful assessment of functional group tolerance.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.[4]

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., 2.0 M aqueous Na₂CO₃ solution, 2.0 mL)

  • Solvent (e.g., Toluene, 5 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and palladium catalyst (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent (5 mL) and the aqueous base (2 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.

Protocol for a Robustness Screen to Assess Functional Group Tolerance

This protocol outlines a systematic approach to evaluate the compatibility of various functional groups with a given Suzuki-Miyaura coupling reaction.[5][6]

Materials:

  • Model aryl halide (e.g., 4-bromoanisole, 1.0 mmol per reaction)

  • Model boronic acid (e.g., phenylboronic acid, 1.2 mmol per reaction)

  • Optimized catalyst, base, and solvent system

  • A panel of additives, each containing a specific functional group (0.5 equiv relative to the aryl halide)

  • Array of reaction vials (e.g., 24-well plate)

  • Inert atmosphere glovebox or Schlenk line

  • Analytical instrumentation (GC or HPLC) with an internal standard

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, and internal standard in the chosen reaction solvent.

  • Reaction Setup: In an inert atmosphere, dispense the catalyst and base into each reaction vial.

  • Add the selected functional group additive to each respective vial. Include a control reaction without any additive.

  • Add the stock solutions of the aryl halide, boronic acid, and internal standard to each vial.

  • Seal the reaction vials and place them in a pre-heated reaction block.

  • Stir the reactions at the optimized temperature for the predetermined reaction time.

  • Quenching and Analysis: After cooling, quench the reactions (e.g., with water).

  • Dilute the samples and analyze by GC or HPLC to determine the yield of the desired product and the recovery of the additive.

  • Data Interpretation: Compare the yield of the control reaction to the yields of the reactions with additives. A significant decrease in yield indicates an incompatibility of the respective functional group. Analyze the recovery of the additive to determine its stability under the reaction conditions.

Conclusion

The Suzuki-Miyaura coupling exhibits broad functional group tolerance, a key feature that has cemented its importance in synthetic chemistry.[2] While electron-donating groups on boronic acids generally lead to higher reactivity, a wide range of electron-withdrawing and heterocyclic boronic acids can be effectively utilized with careful selection of reaction conditions. A systematic assessment of functional group tolerance, such as through a robustness screen, is a powerful tool for understanding the scope and limitations of a specific catalytic system, ultimately accelerating the development of robust and reliable synthetic routes for complex molecule synthesis.

References

Safety Operating Guide

Personal protective equipment for handling Cyclopentylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of Cyclopentylboronic Acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the required PPE.[1][2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust be worn at all times in the laboratory.[1][2][3] Goggles are required when there is a risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves should be worn when handling the compound or its containers.[1][2] Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[1][2]
Body Protection Laboratory CoatA lab coat is mandatory to protect skin and clothing from potential spills.[1][2] For tasks with a higher risk of splashes, consider an impervious apron.[1]
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA certified respirator when handling the solid compound, especially if there is a potential for dust generation.[1][3] Work should ideally be conducted in a well-ventilated area or under a fume hood.[1][2][4]
Footwear Closed-Toe ShoesTo protect against spills and falling objects, closed-toe shoes must be worn in the laboratory at all times.[1][2]

Operational Plan: Step-by-Step Handling and Disposal

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3]

  • The work area, typically a chemical fume hood, should be clean and uncluttered.[1][2]

  • Verify that the chemical fume hood is functioning correctly.[1]

  • Have all necessary equipment and reagents ready to minimize the duration of handling.

2. Donning PPE:

  • Put on all required personal protective equipment as detailed in the table above.[1][2]

3. Handling the Compound:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation of any dust.[1]

  • Avoid the generation of dust when transferring the solid.[2][5] Use appropriate tools like a spatula for transfers.

  • Keep the container tightly closed when not in use.[2][3]

  • Avoid contact with skin, eyes, and clothing.[3][4][5]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][4]

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[2]

5. Disposal Plan:

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.[6]

  • Waste Chemical: Dispose of excess or unwanted this compound as hazardous waste.[2] Collect the waste in a clearly labeled, sealed, and appropriate container.[1] Store the waste container in a designated, well-ventilated, and secure area.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.[2]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.[1][2] Once cleaned, the container can be disposed of according to institutional guidelines.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Ensure Eyewash/Safety Shower Accessibility prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh/Transfer Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container After Use handle2->handle3 post1 Clean Work Area handle3->post1 Complete Experiment post2 Wash Hands Thoroughly post1->post2 disp1 Collect Chemical Waste post2->disp1 Initiate Disposal disp4 Dispose of all Waste as Hazardous disp1->disp4 disp2 Collect Contaminated Materials disp2->disp4 disp3 Triple-Rinse Empty Containers disp3->disp4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylboronic Acid
Reactant of Route 2
Cyclopentylboronic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.